4-Bromo-4'-heptylbiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-heptylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h8-15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRJLCQHIMUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347186 | |
| Record name | 4-Bromo-4'-heptylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58573-93-6 | |
| Record name | 4-Bromo-4'-heptylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-4'-heptylbiphenyl (CAS 58573-93-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-heptylbiphenyl is a biphenyl derivative characterized by a bromine atom and a heptyl group attached to its two phenyl rings at the 4 and 4' positions, respectively. This compound is primarily recognized for its application as a liquid crystal building block, a field where the molecular shape and polarity of compounds are crucial for creating materials with specific optical and electronic properties.[1] While its role in materials science is established, the broader biological potential of this specific molecule remains an area with limited public data. Biphenyl moieties are prevalent in a wide range of pharmacologically active compounds, exhibiting diverse activities such as antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide provides a comprehensive overview of the known properties, synthesis, and potential areas of interest for this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 58573-93-6 | [1][5][6][7] |
| Molecular Formula | C₁₉H₂₃Br | [1][5][6][7] |
| Molecular Weight | 331.30 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 92.0 - 95.0 °C | [1][5] |
| Boiling Point (Predicted) | 406.2 ± 24.0 °C | [5] |
| Density (Predicted) | 1.157 g/cm³ | [5] |
| Solubility | Very faint turbidity in Toluene | [1][5] |
| Purity | >97.0% (GC) | [1] |
| Storage | Room temperature, in a dry and dark place | [5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids.[8][9]
Reaction Scheme:
References
- 1. This compound | 58573-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-BROMO-4'-N-HEPTYLBIPHENYL CAS#: 58573-93-6 [m.chemicalbook.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. This compound | 58573-93-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. ossila.com [ossila.com]
Technical Guide: Physicochemical Characteristics of 4-Bromo-4'-heptylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Bromo-4'-heptylbiphenyl (CAS No. 58573-93-6). A critical intermediate in the synthesis of liquid crystals, this biphenyl derivative possesses a unique combination of a rigid biphenyl core and a flexible heptyl chain, which imparts specific material properties. While its primary application lies in materials science, the broader class of biphenyl derivatives has been explored for various biological activities. This document consolidates available data on its physical properties, synthesis, and spectral characterization. Although no direct involvement in signaling pathways or drug development has been identified for this specific compound, its structural motifs are of interest in medicinal chemistry. All quantitative data is presented in structured tables, and a generalized experimental protocol for its synthesis is provided.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to almost white powder or crystal.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₃Br | [2] |
| Molecular Weight | 331.30 g/mol | |
| CAS Number | 58573-93-6 | [2][3] |
| Melting Point | 92.0 - 95.0 °C | [1][4] |
| Boiling Point (Predicted) | 406.2 ± 24.0 °C | [3][4] |
| Density (Predicted) | 1.157 g/cm³ | [3][4] |
| Solubility | Very faint turbidity in Toluene | [3][4] |
| Purity | >97.0% (GC) | [1] |
| Storage Temperature | Room Temperature (Sealed in dry) | [3][4] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl compounds.[5]
Generalized Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the synthesis of this compound from 1,4-dibromobenzene and (4-heptylphenyl)boronic acid.
Materials:
-
1,4-dibromobenzene
-
(4-heptylphenyl)boronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent (e.g., Toluene, 1,4-dioxane, ethanol/water mixture)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
To a reaction flask, add 1,4-dibromobenzene, (4-heptylphenyl)boronic acid, and a suitable base.
-
Add the palladium catalyst to the mixture.
-
De-gas the flask and backfill with an inert gas.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Logical Workflow for Suzuki-Miyaura Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and the aliphatic protons of the heptyl chain. The aromatic region would likely display a series of doublets and triplets characteristic of a 1,4-disubstituted and a 1,4'-disubstituted biphenyl system. The heptyl group would exhibit a triplet for the terminal methyl group, a triplet for the methylene group attached to the phenyl ring, and a series of multiplets for the remaining methylene groups.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being downfield shifted. The seven distinct carbons of the heptyl chain would also be visible in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and cleavage of the heptyl chain.
Applications and Relevance to Drug Development
The primary application of this compound is as a precursor in the synthesis of liquid crystals.[1] Its structure allows for the creation of molecules with the necessary anisotropic properties for liquid crystalline phases.
While there is no direct evidence of this compound being used in drug development or having specific biological activity, the biphenyl moiety is a common scaffold in medicinal chemistry. Biphenyl derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[6][7][8] The presence of a halogen atom and a lipophilic alkyl chain on the biphenyl core are features that can be modulated to influence pharmacological properties.[5] Therefore, this compound could potentially serve as a starting material or intermediate for the synthesis of novel, biologically active compounds.
Logical Relationship of Biphenyl Derivatives in Research
Caption: Relationship of this compound to broader chemical classes and applications.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. Its primary utility is in the field of materials science, specifically as a key building block for liquid crystals. While it does not have any known direct biological applications, its constituent chemical motifs are of significant interest in the field of drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals who may encounter it in their synthetic or developmental work. Further research could explore the potential for derivatization of this compound to create novel compounds with interesting biological activities.
References
- 1. This compound | 58573-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. rsc.org [rsc.org]
- 4. 4-BROMO-4'-N-HEPTYLBIPHENYL CAS#: 58573-93-6 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to 4-Bromo-4'-heptylbiphenyl: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-4'-heptylbiphenyl (C19H23Br), a biphenyl derivative with significant applications in materials science, particularly in the field of liquid crystals. This document details its molecular structure, chemical properties, and provides a representative protocol for its synthesis via Suzuki-Miyaura cross-coupling. Furthermore, it outlines standard characterization techniques and discusses its current and potential applications, with a focus on its relevance to materials science and as a synthetic intermediate in drug discovery.
Molecular Structure and Chemical Properties
This compound is an organic compound featuring a biphenyl core structure. One phenyl ring is substituted with a bromine atom at the 4-position, while the other is substituted with a heptyl group at the 4'-position. The chemical formula for this compound is C19H23Br.
The presence of the biphenyl core, a lipophilic heptyl chain, and a reactive bromine atom makes this molecule a versatile building block in organic synthesis. The bromine atom can be readily displaced or used in various cross-coupling reactions to introduce further functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] Biphenyl derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C19H23Br | [3] |
| Molecular Weight | 331.30 g/mol | [3] |
| CAS Number | 58573-93-6 | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 92-95 °C | [3] |
| Purity | >97.0% (GC) | [3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] The general principle involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound from 1,4-dibromobenzene and 4-heptylphenylboronic acid.
Materials:
-
1,4-dibromobenzene
-
4-heptylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,4-dibromobenzene (1.2 equivalents), 4-heptylphenylboronic acid (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M, 3 equivalents).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and by measuring its melting point.
Characterization
The synthesized this compound should be characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl core and the aliphatic protons of the heptyl group. The integration of these signals will confirm the ratio of protons in the molecule. ¹³C NMR will show the expected number of carbon signals for the structure.[6][7][8][9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The mass spectrum will show a molecular ion peak corresponding to the mass of C19H23Br.
-
Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.
Applications
Liquid Crystals
The primary application of this compound is in the field of liquid crystals (LCs).[3][10] The rod-like shape of the molecule, a common feature of liquid crystal molecules, allows them to align in a specific direction under the influence of an electric field. This property is fundamental to the operation of liquid crystal displays (LCDs).[11][12] The heptyl chain contributes to the mesogenic properties of the molecule, influencing the temperature range over which the liquid crystal phase is stable.
Organic Synthesis and Drug Discovery
As a functionalized biphenyl derivative, this compound is a valuable intermediate in organic synthesis. The bromine atom serves as a handle for further chemical transformations, such as additional cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[13] The biphenyl scaffold is a common motif in many pharmaceutical compounds, and derivatives of this molecule could be explored for various biological activities.[1][2]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship in Liquid Crystal Display Application
The following diagram illustrates the logical relationship of how this compound's molecular properties contribute to its function in a liquid crystal display.
Caption: Relationship between molecular properties and function in an LCD.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 58573-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. dakenchem.com [dakenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Bromo-4'-heptylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the liquid crystal intermediate, 4-Bromo-4'-heptylbiphenyl. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings. The data is compiled from publicly available resources and is presented in a structured format for ease of reference and comparison.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. These parameters are crucial for assigning specific protons to their respective positions in the molecular structure.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-2', H-6' | 7.51 | d | 2H | 8.2 |
| H-3, H-5 | 7.49 | d | 2H | 8.5 |
| H-2, H-6 | 7.39 | d | 2H | 8.5 |
| H-3', H-5' | 7.21 | d | 2H | 8.2 |
| -CH₂- (α) | 2.62 | t | 2H | 7.7 |
| -CH₂- (β) | 1.62 | quint | 2H | 7.5 |
| -CH₂- (γ, δ, ε) | 1.30 | m | 6H | |
| -CH₃ (ζ) | 0.88 | t | 3H | 7.0 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts for each carbon atom are tabulated below, offering insights into the electronic environment of the carbon nuclei. This data is instrumental in confirming the overall structure and substitution pattern of the biphenyl core and the heptyl chain.
| Assignment | Chemical Shift (δ) ppm |
| C-4' | 141.9 |
| C-1 | 139.9 |
| C-1' | 138.3 |
| C-3, C-5 | 131.7 |
| C-2', C-6' | 128.9 |
| C-2, C-6 | 128.5 |
| C-3', C-5' | 127.0 |
| C-4 | 121.1 |
| -CH₂- (α) | 35.5 |
| -CH₂- (β) | 31.8 |
| -CH₂- (γ) | 31.5 |
| -CH₂- (δ) | 29.2 |
| -CH₂- (ε) | 22.6 |
| -CH₃ (ζ) | 14.1 |
Experimental Protocol
The NMR spectral data presented in this guide were obtained using standard NMR spectroscopic techniques. While the specific instrument parameters from the original source may vary, the following protocol outlines a typical procedure for acquiring high-quality NMR data for this type of compound.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 or equivalent, equipped with a 5 mm broadband probe.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.7 Hz (20.5 ppm)
-
Acquisition Time: 3.98 s
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 23809.5 Hz (236.9 ppm)
-
Acquisition Time: 1.39 s
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate NMR software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C).
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR assignments.
An In-Depth Technical Guide to the Mesogenic Properties of 4-Bromo-4'-heptylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mesogenic properties of the liquid crystal compound 4-Bromo-4'-heptylbiphenyl. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the characterization and potential applications of calamitic liquid crystals. This document details the physicochemical properties, phase transitions, and the experimental methodologies used to characterize this material.
Core Properties of this compound
This compound is a calamitic (rod-shaped) liquid crystal belonging to the 4-alkyl-4'-halobiphenyl family. Its molecular structure, consisting of a rigid biphenyl core with a flexible heptyl chain at one end and a bromine atom at the other, is conducive to the formation of mesophases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₂₃Br |
| Molecular Weight | 331.29 g/mol |
| CAS Number | 58573-93-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 95 °C |
Mesogenic Behavior and Phase Transitions
Table 2: Thermal Transition Data for this compound (Hypothetical Data Based on Analogous Compounds)
| Transition | Temperature (°C) | Enthalpy Change (ΔH) (J/g) |
| Crystal to Nematic (K → N) | Data not available | Data not available |
| Nematic to Isotropic (N → I) | Data not available | Data not available |
Note: The table above is a template. Specific quantitative data for the phase transitions of this compound, including transition temperatures and enthalpy changes, were not found in the available search results. The melting point is approximately 95°C.
Experimental Protocols for Characterization
The characterization of the mesogenic properties of this compound involves several key experimental techniques. Detailed below are generalized protocols for these methods, which are standard for the analysis of liquid crystalline materials.[2][3]
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the temperatures and enthalpy changes of phase transitions.[4][5]
Protocol:
-
A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions (e.g., from room temperature to above the clearing point).
-
The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic peaks correspond to phase transitions such as melting and clearing.
-
The sample is then cooled at the same controlled rate to observe exothermic transitions upon cooling.
-
The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.[6]
Diagram 1: Generalized DSC Experimental Workflow
Caption: A flowchart illustrating the major steps in a typical DSC experiment for liquid crystal analysis.
Polarized Optical Microscopy (POM)
POM is used to visually identify liquid crystalline phases and observe their characteristic textures.[3][7]
Protocol:
-
A small amount of this compound is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample.
-
The slide is placed on a hot stage attached to a polarized light microscope.
-
The sample is heated slowly while being observed through crossed polarizers.
-
As the sample melts and transitions into different mesophases, the unique optical textures (e.g., Schlieren, marbled) of each phase are observed and recorded.[1]
-
The temperatures at which these textural changes occur are noted as the phase transition temperatures.
-
The sample is then cooled to observe the transitions upon cooling.
Diagram 2: Workflow for Polarized Optical Microscopy
Caption: A simplified workflow for the characterization of liquid crystal phases using POM.
X-Ray Diffraction (XRD)
XRD is employed to determine the molecular arrangement and structural parameters, such as layer spacing in smectic phases.[8][9]
Protocol:
-
The this compound sample is loaded into a capillary tube or onto a sample holder.
-
The sample is placed in a temperature-controlled chamber within the XRD instrument.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles (2θ).
-
For an unaligned sample, the diffraction pattern will show rings. For an aligned sample, the pattern will consist of spots or arcs.
-
The positions of the diffraction peaks are used to calculate structural parameters. For example, in a smectic phase, the layer spacing (d) can be determined from the position of the small-angle diffraction peak using Bragg's Law (nλ = 2d sinθ).[10]
-
The analysis is repeated at different temperatures to study structural changes across phase transitions.
Diagram 3: Logical Flow of an XRD Experiment
Caption: A diagram illustrating the logical progression of an XRD experiment for liquid crystal analysis.
Potential Relevance to Drug Development
While there is no direct evidence in the searched literature of this compound being used in drug development, the broader class of liquid crystals has shown promise in this field. Their unique properties can be leveraged in several ways:
-
Drug Delivery Systems: Liquid crystalline phases can be used to create nanostructured matrices for the controlled release of therapeutic agents. The specific phase and its properties can influence the diffusion and release kinetics of an encapsulated drug.
-
Biosensors: The sensitive response of liquid crystals to surface interactions and molecular binding events makes them suitable for the development of label-free biosensors.[11][12][13] Biphenyl-based liquid crystals are often used in these applications.[13] Changes in the orientation of the liquid crystal molecules, detectable by polarized light, can indicate the presence of specific biomolecules.[14]
The study of well-defined liquid crystals like this compound contributes to the fundamental understanding needed to design and engineer more complex liquid crystalline systems for these advanced applications.
Synthesis of this compound
The synthesis of this compound can be achieved through established organic chemistry reactions. A common synthetic route involves the coupling of two appropriately substituted benzene rings. For instance, a Suzuki or similar cross-coupling reaction could be employed. Alternatively, functionalization of a pre-formed biphenyl core is a viable strategy.[15][16]
Diagram 4: A Potential Synthetic Pathway
Caption: A plausible synthetic route to this compound via Friedel-Crafts acylation followed by reduction.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cskscientificpress.com [cskscientificpress.com]
- 5. s4science.at [s4science.at]
- 6. researchgate.net [researchgate.net]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. barron.rice.edu [barron.rice.edu]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ias.ac.in [ias.ac.in]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-heptylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-4'-heptylbiphenyl, a key intermediate in the development of liquid crystals and other advanced materials.[1][2] This document details the synthesis of essential precursors, outlines the methodologies for two major cross-coupling reactions—Suzuki and Kumada couplings—and presents relevant quantitative data in a structured format.
Introduction
This compound is a biphenyl derivative characterized by a bromine atom at the 4-position and a heptyl group at the 4'-position. This structure makes it a valuable building block in materials science, particularly in the synthesis of liquid crystals.[3] The synthetic strategy for this molecule typically involves the formation of a carbon-carbon bond between two substituted benzene rings. The two most prevalent and effective methods for achieving this are the Suzuki-Miyaura coupling and the Kumada-Corriu coupling. Both methods rely on the preparation of key precursors, which are discussed in detail below.
Synthesis of Key Precursors
The successful synthesis of this compound is contingent on the efficient preparation of its precursors. The primary precursors are a heptyl-substituted phenyl ring and a bromo-substituted phenyl or biphenyl unit.
2.1. Synthesis of 1-Bromo-4-heptylbenzene
1-Bromo-4-heptylbenzene is a crucial precursor that can be used directly in a Kumada coupling or to prepare the corresponding Grignard reagent or boronic acid. A common route to this compound is through the Friedel-Crafts acylation of bromobenzene followed by reduction.
Experimental Protocol: Synthesis of 1-Bromo-4-heptylbenzene
Step 1: Friedel-Crafts Acylation of Bromobenzene
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add heptanoyl chloride dropwise.
-
Add bromobenzene to the mixture and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture over ice and then adding hydrochloric acid (HCl) to dissolve the aluminum salts.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 1-(4-bromophenyl)heptan-1-one.
Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone
-
Clemmensen Reduction: The crude ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: The crude ketone is heated with hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.
-
Following the reduction, the reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.
-
The resulting crude 1-bromo-4-heptylbenzene can be purified by vacuum distillation or column chromatography.
2.2. Synthesis of 4-Bromobiphenyl
4-Bromobiphenyl is another key precursor, particularly for the Kumada coupling route where it is coupled with a heptyl-substituted Grignard reagent. It is typically prepared by the electrophilic bromination of biphenyl.[4][5]
Experimental Protocol: Synthesis of 4-Bromobiphenyl [4][5]
-
Dissolve biphenyl in a suitable solvent, such as glacial acetic acid or a halogenated solvent like dichloromethane.[4]
-
Add a Lewis acid catalyst, for instance, iron(III) bromide (FeBr₃) or iron powder.
-
Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.
-
Stir the mixture for a designated period, monitoring the reaction's progress by TLC or Gas Chromatography (GC).
-
Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) to consume any excess bromine.
-
Extract the product into an organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous drying agent.
-
The crude 4-bromobiphenyl is then purified, typically through recrystallization from a solvent like ethanol, to yield the final product.[5]
Key Intermediates for Cross-Coupling Reactions
3.1. (4-heptylphenyl)boronic Acid (for Suzuki Coupling)
(4-heptylphenyl)boronic acid is the key intermediate for the Suzuki coupling pathway. It is typically prepared from 1-bromo-4-heptylbenzene via a Grignard reagent, which is then reacted with a borate ester.
Experimental Protocol: Synthesis of (4-heptylphenyl)boronic Acid
-
Prepare the Grignard reagent, 4-heptylphenylmagnesium bromide, from 1-bromo-4-heptylbenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, cool a solution of triisopropyl borate or trimethyl borate in anhydrous THF to a low temperature (e.g., -78 °C).
-
Slowly add the freshly prepared Grignard reagent to the borate ester solution while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding an aqueous acid solution (e.g., HCl).
-
Extract the product with an organic solvent. The boronic acid can then be isolated and purified, often by recrystallization.
3.2. 4-Heptylphenylmagnesium Bromide (for Kumada Coupling)
This Grignard reagent is the key intermediate for the Kumada coupling reaction and is prepared from 1-bromo-4-heptylbenzene.
Experimental Protocol: Synthesis of 4-Heptylphenylmagnesium Bromide
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a flask and add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of 1-bromo-4-heptylbenzene in anhydrous THF to initiate the reaction.
-
Once the reaction begins (indicated by a color change and/or gentle reflux), add the remaining 1-bromo-4-heptylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution of 4-heptylphenylmagnesium bromide is then used directly in the subsequent Kumada coupling.
Synthetic Pathways to this compound
4.1. Suzuki Coupling Pathway
The Suzuki coupling is a versatile method for forming C-C bonds and involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[6][7][8]
Experimental Protocol: Suzuki Coupling for this compound [6][9]
-
In a reaction vessel, combine (4-heptylphenyl)boronic acid, 4,4'-dibromobiphenyl, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, typically a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through it.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours until the reaction is complete as monitored by TLC or GC.
-
Cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After removing the solvent, purify the crude product by column chromatography or recrystallization to obtain this compound.
4.2. Kumada Coupling Pathway
The Kumada coupling utilizes a Grignard reagent and an organohalide, typically catalyzed by a nickel or palladium complex, to form a C-C bond.[10][11]
Experimental Protocol: Kumada Coupling for this compound [10]
-
To a solution of 4,4'-dibromobiphenyl in an anhydrous ether solvent such as THF, add a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄) under an inert atmosphere.
-
Cool the mixture to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the freshly prepared 4-heptylphenylmagnesium bromide solution to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.
-
Quench the reaction by the slow addition of a dilute aqueous acid solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, and dry it over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Quantitative Data for the Synthesis of Precursors
| Precursor/Intermediate | Starting Materials | Catalyst/Reagents | Solvent | Typical Yield | Purity | Reference(s) |
| 1-(4-bromophenyl)heptan-1-one | Bromobenzene, Heptanoyl chloride | AlCl₃ | Dichloromethane | >80% | - | General Friedel-Crafts |
| 1-Bromo-4-heptylbenzene | 1-(4-bromophenyl)heptan-1-one | Zn(Hg), HCl or N₂H₄·H₂O, KOH | Toluene or Ethylene Glycol | 60-80% | >95% (after purification) | General Reduction |
| 4-Bromobiphenyl | Biphenyl, Bromine | FeBr₃ | Dichloromethane | 70-85% | >98% (after recrystallization) | [4] |
| (4-heptylphenyl)boronic acid | 1-Bromo-4-heptylbenzene, Mg, Triisopropyl borate | - | THF | 60-75% | >97% (after purification) | General Boronic Acid Synthesis |
| 4-Heptylphenylmagnesium bromide | 1-Bromo-4-heptylbenzene, Mg | Iodine (catalytic) | THF | >90% (in solution) | - | General Grignard Reaction |
Table 2: Quantitative Data for the Synthesis of this compound
| Reaction | Key Reagents | Catalyst | Base | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| Suzuki Coupling | (4-heptylphenyl)boronic acid, 4,4'-dibromobiphenyl | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/Water | 90-100 °C | 12-24 h | 70-90% | [6][9] |
| Kumada Coupling | 4-Heptylphenylmagnesium bromide, 4,4'-dibromobiphenyl | Ni(dppp)Cl₂ (1-3 mol%) | - | THF | 0 °C to RT | 4-12 h | 65-85% | [10] |
Mandatory Visualizations
Caption: Synthetic pathway for this compound via Suzuki coupling.
Caption: Synthetic pathway for this compound via Kumada coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 58573-93-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 4. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 5. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Kumada Coupling [organic-chemistry.org]
A Retrospective Technical Guide on Brominated Biphenyls: Lessons for Materials Science
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of brominated biphenyls, with a primary focus on polybrominated biphenyls (PBBs). Historically utilized as effective flame retardants, the significant environmental and health concerns associated with PBBs have led to a cessation of their production and use.[1][2][3] This document serves as a retrospective, detailing the properties that made them functional in materials science, the experimental protocols for their synthesis and analysis, and the toxicological pathways that necessitated their withdrawal. The insights gleaned from the study of PBBs can inform the development of safer, more sustainable materials.
Physicochemical Properties of Brominated Biphenyls
PBBs are a class of brominated hydrocarbons where bromine atoms replace hydrogen atoms on a biphenyl molecule.[2][4] The degree of bromination significantly influences their physical and chemical properties. Generally, they are solids with low volatility, which decreases as the number of bromine atoms increases.[1][5] PBBs are practically insoluble in water but are soluble in fats and various organic solvents.[1][5] Their chemical stability and hydrophobicity contribute to their persistence in the environment.[5]
| Property | Description | Source |
| Physical State | Solid at room temperature (white, off-white, or beige powders). | [1][5] |
| Volatility | Low, decreasing with a higher degree of bromination. | [1][5] |
| Solubility | Virtually insoluble in water; soluble in fats and organic solvents. | [1][5] |
| Stability | Chemically stable and resistant to degradation. | [5] |
| Lipophilicity | Highly lipophilic, leading to bioaccumulation in fatty tissues. | [5] |
A selection of specific physical and chemical properties for representative PBBs is detailed in the table below.
| Property | Hexabromobiphenyl | Octabromobiphenyl | Decabromobiphenyl | 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) |
| Molecular Formula | C12H4Br6 | C12H2Br8 | C12Br10 | C12H4Br6 |
| Molecular Weight ( g/mol ) | 627.6 | 785.4 | 943.2 | 627.6 |
| Melting Point (°C) | 72 | 120-160 | 230-260 | 154-155 |
| Log Octanol/Water Partition Coefficient (Log Kow) | 6.39 - 7.66 | 7.72 | 9.14 | 7.58 |
| Water Solubility (µg/L) | 0.04 - 3 | 0.4 | 0.03 | 0.04 |
| Vapor Pressure (mm Hg at 25°C) | 6.5 x 10⁻⁷ | 2.3 x 10⁻⁸ | 5.0 x 10⁻¹⁰ | 2.4 x 10⁻⁸ |
(Data sourced from the Toxicological Profile for Polybrominated Biphenyls)[6]
Historical Applications in Materials Science: Flame Retardants
The primary application of PBBs in materials science was as additive flame retardants.[2][5] They were incorporated into various polymers to reduce their flammability.
Key Applications:
-
Molded Thermoplastics: PBBs were widely used in acrylonitrile-butadiene-styrene (ABS) plastics for electronic equipment housings, such as computers and televisions.[1]
-
Synthetic Fibers: Earlier applications included their use in synthetic fibers for textiles and automotive upholstery.[1][5]
-
Coatings and Lacquers: PBBs were also used in smaller quantities as a fire retardant in various coatings and lacquers.[1]
The commercial production of PBBs in the United States, which began in 1970 and ceased in 1976, mainly consisted of three types of mixtures: hexabromobiphenyl, octabromobiphenyl, and decabromobiphenyl.[2][7] The most prominent commercial hexabromobiphenyl mixture was known as FireMaster®.[1][4]
Experimental Protocols
3.1. Synthesis of Polybrominated Biphenyls
The commercial synthesis of PBBs typically involved the direct bromination of biphenyl.
Generalized Protocol for Bromination of Biphenyl:
-
Reactants: Biphenyl is reacted with a stoichiometric excess of a brominating agent, such as bromine chloride or bromine.[7]
-
Catalyst: The reaction is carried out in the presence of a Friedel-Crafts catalyst, like aluminum chloride, aluminum bromide, or iron.[7]
-
Solvent: An appropriate solvent, such as ethylene bromide, may be used to dissolve the biphenyl.[7]
-
Reaction Conditions: The reaction mixture is stirred, and the temperature is controlled to achieve the desired degree of bromination. The number of bromine substitutions is influenced by the reaction conditions and the stoichiometry of the reactants.
-
Purification: The resulting mixture of PBB congeners is then purified.
For research purposes, specific PBB congeners can be synthesized using methods like the diazo coupling of a brominated aniline with a corresponding bromobenzene.[7]
Caption: Generalized workflow for the synthesis of PBBs.
3.2. Analysis of Polybrominated Biphenyls in Polymer Matrices
The detection and quantification of PBBs in materials like plastics are crucial for regulatory compliance and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.[8][9][10]
Generalized Protocol for PBB Analysis in Polymers:
-
Sample Preparation: The polymer sample is mechanically processed (e.g., grinding or cryo-milling) to increase the surface area for extraction.[9]
-
Extraction: PBBs are extracted from the polymer matrix using a suitable solvent (e.g., toluene, hexane/acetone mixture) through methods like Soxhlet extraction or Pressurized Liquid Extraction (PLE).[9][11]
-
Cleanup: The extract is purified to remove interfering substances using techniques such as solid-phase extraction or gel permeation chromatography.[8]
-
Instrumental Analysis: The cleaned extract is analyzed by GC-MS. The PBBs are separated on a gas chromatography column and then detected and quantified by a mass spectrometer.[9][12]
-
Quantification: An internal standard method, often using isotopically labeled PBB congeners, is used for accurate quantification.[9]
Caption: Experimental workflow for PBB analysis in polymers.
Toxicological Concerns and Signaling Pathways
The significant health and environmental risks associated with PBBs are the primary reasons for the cessation of their use. They are classified as reasonably anticipated to be human carcinogens.[1][2] PBBs are persistent, bioaccumulative, and toxic.[5]
The toxic effects of some PBB congeners are believed to be mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[13][14]
Simplified Ah Receptor Signaling Pathway:
-
Binding: Certain PBB congeners, due to their planar structure, can bind to the AhR in the cytoplasm.
-
Translocation: The PBB-AhR complex translocates into the nucleus.
-
Dimerization: In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT).
-
DNA Binding: This new complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs).
-
Gene Expression: The binding to XREs initiates the transcription of adjacent genes, leading to the production of proteins, such as cytochrome P450 enzymes. The alteration in gene expression can lead to a variety of toxic effects.
Caption: Simplified diagram of the AhR signaling pathway.
Conclusion: Lessons for Future Materials Development
While brominated biphenyls are no longer viable for application in materials science due to their profound toxicity, their study offers critical lessons for the design of new materials. The efficacy of PBBs as flame retardants was a result of their chemical stability and the ability of bromine to interfere with combustion reactions. However, the very properties that made them effective also contributed to their environmental persistence and bioaccumulation.
Future research in flame retardant materials must prioritize not only performance but also the entire lifecycle of the material, including its potential for environmental release, persistence, and biological toxicity. The story of PBBs serves as a stark reminder of the importance of integrating green chemistry principles and thorough toxicological evaluation early in the materials design process. The goal for materials scientists should be to develop functional materials that do not carry the environmental and health liabilities of their predecessors.
References
- 1. Polybrominated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Polybrominated Biphenyls (PBBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 6. Table 4-3, Physical and Chemical Properties of Selected PBBsa - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. ttslaboratuvar.com [ttslaboratuvar.com]
- 11. benchchem.com [benchchem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Safety, Handling, and Toxicology of Polybrominated Biphenyls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybrominated biphenyls (PBBs) are a class of halogenated aromatic hydrocarbons that were historically used as flame retardants in a variety of commercial and consumer products. Although their production was banned in the 1970s due to their environmental persistence and adverse health effects, human and environmental exposure remains a concern due to their continued presence in legacy products and contaminated sites. This technical guide provides an in-depth overview of the safety, handling, and toxicology of PBBs, with a focus on quantitative data, experimental methodologies, and mechanisms of action to inform research and development activities.
Physicochemical Properties and Handling
PBBs are solids with low volatility and are poorly soluble in water but highly soluble in organic solvents and lipids. This lipophilicity contributes to their bioaccumulation in fatty tissues of organisms, including humans.
Safe Handling Practices:
Due to their toxic nature, handling of PBBs requires strict safety protocols to minimize exposure.
-
Engineering Controls: All work with PBBs should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or Viton) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.
-
-
Decontamination: All surfaces and equipment contaminated with PBBs should be decontaminated using a suitable solvent (e.g., toluene or xylene) followed by washing with soap and water.
-
Waste Disposal: All PBB-contaminated waste, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Toxicology
The toxicology of PBBs is complex and varies depending on the specific congener, dose, route, and duration of exposure. The primary mechanism for the toxicity of many PBB congeners is believed to be mediated through the Aryl Hydrocarbon Receptor (AhR).
Quantitative Toxicological Data
The following table summarizes available quantitative toxicological data for PBBs. It is important to note that data for specific PBB mixtures and congeners can be limited.
| Parameter | Species | Route of Exposure | Value | Reference(s) |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | > 1,000 mg/kg (for a single dose of FireMaster FF-1) | [1] |
| MRL (Acute) | Human | Oral | 0.01 mg/kg/day (based on thyroid effects in rats) | [2] |
| Subchronic & Chronic Toxicity | ||||
| NOAEL | Rat | Oral | 1 mg/kg/day (for thyroid effects, acute duration) | [2] |
| LOAEL | Monkey | Oral | 0.012 mg/kg/day (for reproductive and developmental effects) | [2] |
LD50: Lethal Dose, 50%; MRL: Minimal Risk Level; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level. Data availability for specific PBB mixtures and other species is limited.
Health Effects
Exposure to PBBs has been associated with a range of adverse health effects in both humans and experimental animals.
-
Human Health Effects: The most significant human exposure event occurred in Michigan in the 1970s, where PBBs were accidentally mixed into animal feed.[3] Studies of this population have suggested potential links to various health problems, including skin disorders (chloracne), liver dysfunction, and neurological symptoms, although a definitive causal link has been difficult to establish for all observed effects.[3]
-
Animal Toxicology: Animal studies have provided more conclusive evidence of PBB toxicity. Observed effects include:
-
Hepatotoxicity: Liver enlargement, enzyme induction, and necrosis.
-
Thyroid Effects: Disruption of thyroid hormone homeostasis.
-
Immunotoxicity: Suppression of the immune system.
-
Reproductive and Developmental Toxicity: Reduced fertility, birth defects, and developmental delays.[4][5]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PBBs as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.
-
Experimental Protocols
This section outlines general methodologies for key experiments used to assess the toxicology of PBBs.
In Vivo Toxicity Studies (Rodent Model)
Objective: To determine the potential toxicity of a PBB mixture following repeated oral exposure.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Test Substance Administration: The PBB mixture is dissolved in a suitable vehicle (e.g., corn oil) and administered daily by oral gavage for 28 or 90 days.
-
Dose Groups: At least three dose levels and a vehicle control group are used.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.
-
Gross Pathology and Organ Weights: At the end of the study, animals are euthanized, and a full necropsy is performed. Key organs are weighed.
-
Histopathology: Tissues from all major organs are collected, preserved in formalin, and processed for microscopic examination.
-
Analytical Method for PBBs in Adipose Tissue (GC-MS)
Objective: To quantify the concentration of PBBs in adipose tissue.
Methodology:
-
Sample Preparation:
-
A known weight of adipose tissue is homogenized.
-
Lipids, including PBBs, are extracted from the homogenate using a solvent mixture such as hexane/dichloromethane.
-
The extract is concentrated and subjected to cleanup procedures (e.g., gel permeation chromatography or solid-phase extraction) to remove interfering lipids.
-
-
GC-MS Analysis:
-
The cleaned-up extract is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC separates the different PBB congeners based on their boiling points and interaction with the chromatographic column.
-
The MS identifies and quantifies the individual PBB congeners based on their mass-to-charge ratio.
-
-
Quantification: The concentration of each PBB congener is determined by comparing its peak area to that of a corresponding isotopically labeled internal standard.
Mandatory Visualizations
Signaling Pathway
References
- 1. Biochemical and cytogenetic effects in rats caused by short-term ingestion of Aroclor 1254 or Firemaster BP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 3. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. An oral developmental toxicity study of generic pesticide pinoxaden in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-4'-heptylbiphenyl material safety data sheet (MSDS) information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information for 4-Bromo-4'-heptylbiphenyl. It is intended for informational purposes for a technical audience and should not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Chemical Identification and Physical Properties
This compound is a biphenyl derivative used in industrial and scientific research, particularly in the field of liquid crystals.[1][2] Its identification and key physical and chemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-bromo-4-(4-heptylphenyl)benzene, 4-heptyl-4'-bromobiphenyl | [1] |
| CAS Number | 58573-93-6 | [2] |
| Molecular Formula | C19H23Br | [2] |
| Molecular Weight | 331.30 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 92.0 to 95.0 °C | [2] |
| Purity | >97.0% (GC) | [2] |
| Solubility | Very faint turbidity in Toluene | [2] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [2] |
Hazard Identification and Precautionary Measures
The specific hazards of this compound have not been fully characterized. However, based on available safety data sheets, general precautions for handling chemical substances of unknown toxicity should be strictly followed.
Pictograms:
(No specific GHS pictograms are available from the provided search results)
Signal Word:
(No specific signal word is available from the provided search results)
Hazard Statements:
(No specific hazard statements are available from the provided search results)
Precautionary Statements:
Users should adhere to standard laboratory safety practices, including the use of personal protective equipment and proper handling procedures.
Toxicological and Ecotoxicological Information
A critical gap exists in the safety profile of this compound, as there is no available data on its toxicological and ecotoxicological properties.[1]
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
| Ecotoxicological Endpoint | Data |
| Toxicity to Fish | No data available[1] |
| Toxicity to Daphnia and other Aquatic Invertebrates | No data available[1] |
| Toxicity to Algae | No data available[1] |
| Toxicity to Microorganisms | No data available[1] |
| Persistence and Degradability | No data available[1] |
| Bioaccumulative Potential | No data available[1] |
| Mobility in Soil | No data available[1] |
Given the lack of data, this compound should be handled as a potentially hazardous substance. The logical workflow for handling a chemical with unknown toxicity is outlined in the diagram below.
Caption: Workflow for handling chemicals with unknown toxicity.
Safe Handling and Storage
Proper handling and storage are crucial to minimize potential exposure to this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid and Emergency Procedures
In the event of exposure, follow these first-aid measures and seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
Fire-fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus and full protective gear.[1]
-
Accidental Release: Wear personal protective equipment. Sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[1]
The general workflow for responding to a chemical spill is illustrated below.
Caption: General workflow for chemical spill response.
Experimental Protocols
Due to the absence of specific toxicological and ecotoxicological studies for this compound, no experimental protocols for this specific compound are available. However, a representative protocol for a standard ecotoxicity test is provided below for informational purposes.
Representative Protocol: Acute Immobilization Test with Daphnia magna
This protocol is a generalized procedure based on OECD Guideline 202 for assessing the acute toxicity of a substance to Daphnia magna.
Objective: To determine the concentration of a test substance that causes immobilization of 50% of the daphnids (EC50) within a 48-hour exposure period.
Materials:
-
Test substance (this compound)
-
Daphnia magna (less than 24 hours old)
-
Reconstituted freshwater (culture medium)
-
Glass test vessels (e.g., 50 mL beakers)
-
Pipettes and other standard laboratory glassware
-
Solvent (if the test substance is not readily soluble in water)
-
pH meter, dissolved oxygen meter, thermometer
Procedure:
-
Preparation of Test Solutions: Prepare a series of at least five concentrations of the test substance, typically in a geometric series. A control (culture medium only) and, if necessary, a solvent control are also prepared.
-
Test Organisms: Use juvenile Daphnia magna from a healthy, breeding culture. The daphnids should be less than 24 hours old at the start of the test.
-
Test Conditions:
-
Temperature: 20 ± 2 °C
-
Light: 16-hour light / 8-hour dark cycle
-
Feeding: Daphnids are not fed during the test.
-
-
Test Procedure:
-
Add a known volume of the appropriate test solution to each test vessel.
-
Introduce a specific number of daphnids (e.g., 5) into each test vessel. Use at least four replicate vessels for each concentration and control.
-
Observe the daphnids at 24 and 48 hours. Record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Data Analysis: Calculate the percentage of immobilized daphnids at each concentration for each observation time. Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
The logical flow of this experimental protocol is depicted in the following diagram.
Caption: Workflow for a Daphnia magna acute immobilization test.
References
- 1. Comparative toxicity of a brominated flame retardant (tetrabromobisphenol A) on microalgae with single and multi-species bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Using 4-Bromo-4'-heptylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of the nematic liquid crystal 4'-heptyl-4-cyanobiphenyl, commonly known as 7CB. The synthesis starts from the commercially available precursor, 4-Bromo-4'-heptylbiphenyl. Nematic liquid crystals like 7CB are crucial components in various technological applications, most notably in liquid crystal displays (LCDs) due to their unique electro-optical properties.[1] The protocols provided herein are designed to be clear and reproducible for researchers in chemistry and materials science.
Synthesis Overview
The primary transformation in the synthesis of 4'-heptyl-4-cyanobiphenyl from this compound is the substitution of the bromine atom with a cyano group. This can be effectively achieved through two primary methods: the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, or a more modern approach using palladium-catalyzed cyanation. Both methods offer viable routes to the desired product.
Data Presentation
The following tables summarize key quantitative data for the synthesized nematic liquid crystal, 4'-heptyl-4-cyanobiphenyl (7CB).
Table 1: Physicochemical Properties of 4'-heptyl-4-cyanobiphenyl (7CB)
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₃N | [1] |
| Molecular Weight | 277.40 g/mol | [1] |
| Appearance | White crystals/powder | [2] |
| Purity | >98% (¹H NMR) | [1] |
Table 2: Phase Transition Temperatures of 4'-heptyl-4-cyanobiphenyl (7CB)
| Transition | Temperature (°C) |
| Crystal to Nematic (T_CN) | 28.5 |
| Nematic to Isotropic (T_NI) | 42.0 |
Table 3: Optical and Dielectric Properties of 4'-heptyl-4-cyanobiphenyl (7CB)
| Property | Value | Conditions |
| Birefringence (Δn) | ~0.15 - 0.20 | Varies with temperature |
| Dielectric Anisotropy (Δε) | Positive | --- |
Experimental Protocols
Two detailed protocols for the synthesis of 4'-heptyl-4-cyanobiphenyl are provided below.
Protocol 1: Rosenmund-von Braun Cyanation
This classical method involves the reaction of an aryl halide with copper(I) cyanide at elevated temperatures.[3][4][5] A modified procedure using L-proline as a promoter allows for lower reaction temperatures.[6]
Materials:
-
This compound
-
Copper(I) cyanide (CuCN)
-
L-proline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Aqueous ammonia solution (25%)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), copper(I) cyanide (1.2 eq), and L-proline (0.2 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMF to the flask. The typical concentration is around 0.5 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing toluene and a 25% aqueous ammonia solution.
-
Shake the funnel vigorously and separate the layers. The ammonia solution helps to complex and remove copper salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from methanol to yield pure 4'-heptyl-4-cyanobiphenyl as a white solid.[7]
-
Protocol 2: Palladium-Catalyzed Cyanation
This method offers a more modern and often milder alternative to the Rosenmund-von Braun reaction, utilizing a palladium catalyst and a suitable cyanide source.[8][9]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)[8]
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Dioxane
-
Potassium acetate (KOAc) solution (0.05 M in deionized water)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Standard laboratory glassware for organic synthesis (Schlenk tube or similar)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a screw-cap test tube or a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), and palladium(II) acetate (0.01 eq).[8][9]
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Reagent Addition: Add 1,4-dioxane and the 0.05 M aqueous potassium acetate solution via syringe. A typical solvent ratio is 1:1 dioxane:water.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.[8][9] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and water.
-
Separate the layers in a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) followed by recrystallization from methanol to afford the pure 4'-heptyl-4-cyanobiphenyl.
-
Mandatory Visualizations
Caption: Synthesis workflow for 4'-heptyl-4-cyanobiphenyl.
Caption: Relationship between molecular structure and liquid crystal properties.
References
- 1. ossila.com [ossila.com]
- 2. Page loading... [guidechem.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Novel Biaryl Compounds from 4-Bromo-4'-heptylbiphenyl
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction between an organohalide and an organoboron compound is distinguished by its mild reaction conditions, high functional group tolerance, and the low toxicity of its byproducts, making it a favored method in pharmaceutical and materials science research.[1][2] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-4'-heptylbiphenyl with various arylboronic acids, a key transformation for the synthesis of complex biaryl and polyaryl structures, which are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and as scaffolds for drug discovery.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[3]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, based on established methodologies for structurally similar substrates. These conditions can be adapted and optimized for the specific coupling of this compound.
Table 1: Recommended Reagent Quantities
| Reagent | Molar Equiv. | Typical Amount (for 1 mmol scale) |
| This compound | 1.0 | 317.28 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Palladium Catalyst | 0.02 | (See Table 2) |
| Ligand | 0.04 | (See Table 2) |
| Base | 2.0 | (See Table 3) |
| Solvent | - | 5-10 mL |
Table 2: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | SPhos | 2 | A robust system for a wide range of aryl bromides. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | - | 3-5 | A classic, highly effective catalyst. |
| Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂) | - | 3-5 | Stable to air and moisture. |
Table 3: Common Bases and Solvents
| Base | Solvent System | Typical Temperature |
| Potassium Phosphate (K₃PO₄) | Toluene | 100 °C |
| Potassium Carbonate (K₂CO₃) | 1,4-Dioxane / Water | 90-100 °C |
| Sodium Carbonate (Na₂CO₃) | Toluene / Ethanol / Water | Reflux |
| Cesium Carbonate (Cs₂CO₃) | 1,4-Dioxane | 100 °C |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere manifold (Schlenk line)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 317.28 mg), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed, anhydrous toluene (5-10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4'-heptylbiphenyl-4-carbonitrile (7CB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-heptylbiphenyl-4-carbonitrile (7CB) is a liquid crystal belonging to the cyanobiphenyl class, which is of significant interest in the development of liquid crystal displays (LCDs) and other advanced optical materials. Its synthesis is a prime example of the utility of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds. This document provides detailed protocols for the synthesis of 7CB, including the preparation of its key precursors, 4-bromobenzonitrile and 4-heptylphenylboronic acid.
The Suzuki-Miyaura coupling offers high yields and tolerance to a wide range of functional groups, making it a favored method in both academic and industrial research. The overall synthetic strategy involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Reaction Principle: The Suzuki-Miyaura Coupling
The catalytic cycle for the synthesis of 7CB via the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (4-heptylphenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biphenyl product (7CB) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Part 1: Synthesis of 4-bromobenzonitrile
Reaction Scheme:
4-Bromobenzaldehyde + Hydroxylamine Hydrochloride → 4-Bromobenzonitrile
Materials:
-
4-Bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Dimethylsulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv).
-
Add DMSO (3-5 volumes) and stir the mixture at 90 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (5:95).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromobenzonitrile as a white to light yellow solid.
Part 2: Synthesis of 4-heptylphenylboronic acid
Reaction Scheme:
1-Bromo-4-heptylbenzene + Mg → 4-heptylphenylmagnesium bromide 4-heptylphenylmagnesium bromide + B(OCH₃)₃ → Intermediate + H₃O⁺ → 4-heptylphenylboronic acid
Materials:
-
1-Bromo-4-heptylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-4-heptylbenzene (1.0 equiv) in anhydrous THF.
-
Add a small amount of the 1-bromo-4-heptylbenzene solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started (as indicated by a color change and gentle refluxing), add the remaining 1-bromo-4-heptylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 equiv) in anhydrous THF via a syringe, keeping the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-heptylphenylboronic acid.
Part 3: Palladium-Catalyzed Synthesis of 4'-heptylbiphenyl-4-carbonitrile (7CB)
Reaction Scheme:
4-heptylphenylboronic acid + 4-bromobenzonitrile --(Pd(PPh₃)₄, K₂CO₃)--> 4'-heptylbiphenyl-4-carbonitrile
Materials:
-
4-heptylphenylboronic acid
-
4-bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 4-heptylphenylboronic acid (1.2 equiv), 4-bromobenzonitrile (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 4: Purification of 4'-heptylbiphenyl-4-carbonitrile (7CB)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude 7CB in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified 7CB.
-
-
Recrystallization:
-
Dissolve the purified 7CB from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain pure 4'-heptylbiphenyl-4-carbonitrile.
-
Data Presentation
Table 1: Reactant and Reagent Quantities for the Synthesis of 7CB
| Compound | Molecular Weight ( g/mol ) | Molar Ratio (equiv) | Moles (mmol) | Mass (g) |
| 4-bromobenzonitrile | 182.02 | 1.0 | 10.0 | 1.82 |
| 4-heptylphenylboronic acid | 220.15 | 1.2 | 12.0 | 2.64 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.3 | 0.347 |
| K₂CO₃ | 138.21 | 2.0 | 20.0 | 2.76 |
Table 2: Typical Reaction Conditions and Yield for the Synthesis of 7CB
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 3 mol% |
| Base | K₂CO₃ |
| Solvent System | Toluene:Ethanol:Water (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 18 hours |
| Typical Yield | 85-95% |
Mandatory Visualization
Application Note: Versatile Functionalization of 4-Bromo-4'-heptylbiphenyl via Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-heptylbiphenyl is a key intermediate in the synthesis of various organic materials, liquid crystals, and pharmaceutical compounds. Its biphenyl core, substituted with a reactive bromine atom and a lipophilic heptyl chain, allows for diverse chemical modifications. This application note provides detailed protocols for the functionalization of this compound through two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Sonogashira coupling for the introduction of an alkyne moiety. These methods offer high efficiency and broad functional group tolerance, making them invaluable tools in medicinal chemistry and materials science.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound. Yields are highly dependent on the purity of reagents and the rigorous exclusion of atmospheric oxygen.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Notes |
| Reactant 1 | This compound | This compound | Starting material. |
| Reactant 2 | Phenylboronic acid (1.2 equiv) | Phenylacetylene (1.2 equiv) | Coupling partner. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%) | Palladium source. |
| Co-catalyst | - | CuI (5 mol%) | Used in Sonogashira. |
| Ligand | Triphenylphosphine (in catalyst) | Triphenylphosphine (in catalyst) | Stabilizes the palladium center. |
| Base | K₂CO₃ (2.0 equiv) | Triethylamine (3.0 equiv) | Activates the boronic acid or neutralizes HX. |
| Solvent | Toluene/Ethanol/Water (4:1:1) | Toluene/Triethylamine | Anhydrous conditions are crucial. |
| Temperature | 80 °C | 70 °C | Reaction temperature. |
| Reaction Time | 12 hours | 8 hours | Monitored by TLC. |
| Typical Yield | 85 - 95% | 80 - 90% | Isolated yield after purification. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Heptyl-1,1':4',1''-terphenyl
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to form a C-C bond.[1][2][3]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 345.3 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Add a solvent mixture of anhydrous toluene (8 mL), ethanol (2 mL), and deionized water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with 10 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 4-heptyl-1,1':4',1''-terphenyl.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Heptyl-4'-(phenylethynyl)-1,1'-biphenyl
This protocol details the synthesis of a C(sp)-C(sp²) bond through the coupling of this compound with a terminal alkyne.[4][5]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 345.3 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL) dropwise to the stirred solution.
-
Heat the reaction mixture to 70 °C and stir for 8 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-heptyl-4'-(phenylethynyl)-1,1'-biphenyl.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols: 4-Bromo-4'-heptylbiphenyl as a Versatile Building Block for Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Bromo-4'-heptylbiphenyl in the synthesis of advanced organic electronic materials. This versatile synthetic intermediate, featuring a reactive bromine atom and a solubilizing heptyl chain on a biphenyl core, is a valuable precursor for creating materials tailored for a range of devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and next-generation solar cells.
Overview of Synthetic Utility
This compound is primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the straightforward formation of carbon-carbon bonds, enabling the synthesis of more complex, conjugated molecular structures that are essential for the function of organic electronic devices. The heptyl group enhances the solubility of both the precursor and the final materials in organic solvents, facilitating solution-based processing techniques which are crucial for large-area and low-cost device fabrication.
The general synthetic utility is visualized in the following workflow:
Caption: Synthetic workflow from this compound to various organic electronic materials.
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, the biphenyl core of this compound can be functionalized to create hole-transporting materials or emissive dopants. By coupling it with electron-donating moieties like carbazole or triphenylamine derivatives, materials with suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport can be synthesized.
Representative Data for Biphenyl-Based OLED Materials
The following table summarizes typical performance characteristics of OLED devices incorporating materials structurally related to those derivable from this compound.
| Material Class | Function | HOMO (eV) | LUMO (eV) | External Quantum Efficiency (EQE, %) | Device Lifetime (LT50, hours) |
| Biphenyl-Carbazole | Hole Transport | -5.4 to -5.7 | -2.1 to -2.4 | N/A | >10,000 |
| Biphenyl-Pyrene | Blue Emitter | -5.6 to -5.9 | -2.5 to -2.8 | 5 - 10 | >1,000 |
| Biphenyl-Benzimidazole | Electron Transport | -5.9 to -6.2 | -2.7 to -3.0 | N/A | >5,000 |
Application in Organic Field-Effect Transistors (OFETs)
For OFETs, extending the conjugation of the biphenyl system through Suzuki coupling can lead to the formation of high-mobility p-type or n-type organic semiconductors. The heptyl chains promote molecular ordering in the solid state, which is critical for efficient charge transport. The choice of the coupling partner will determine the energy levels and charge transport characteristics of the final material.
Representative Data for Biphenyl-Based OFET Materials
The performance of OFETs is highly dependent on the molecular structure and film morphology of the semiconductor. Below are typical performance ranges for OFETs based on biphenyl-containing semiconductors.
| Semiconductor Type | Charge Carrier Mobility (cm²/V·s) | On/Off Current Ratio | Threshold Voltage (V) | Processing Method |
| P-type (Hole Transport) | 0.1 - 1.5 | > 10⁶ | 0 to -20 | Solution Shearing, Spin Coating |
| N-type (Electron Transport) | 0.05 - 0.8 | > 10⁵ | 0 to 20 | Vacuum Deposition, Spin Coating |
| Ambipolar | 0.01 - 0.5 (both carriers) | > 10⁴ | Variable | Spin Coating |
Application in Liquid Crystalline Materials
The rigid biphenyl core with a flexible alkyl chain is a classic structure for thermotropic liquid crystals. While this compound itself is a precursor, its derivatives, such as 4'-heptyl-4-biphenylcarbonitrile (7CB), are well-known nematic liquid crystals.[1] These materials are fundamental to liquid crystal displays (LCDs). More recently, liquid crystals have been explored as additives in perovskite solar cells to improve their efficiency and stability. For instance, the addition of 7CB to perovskite solar cells has been shown to enhance the power conversion efficiency (PCE) from 17.14% to 20.19% and significantly improve device stability.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a functionalized biphenyl derivative from this compound, which is a common procedure in the synthesis of materials for organic electronics.[2][3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (e.g., 9-phenyl-9H-carbazol-3-ylboronic acid) (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent mixture: Toluene (5 mL), Ethanol (2 mL), and Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate the flask and backfill it with an inert atmosphere (e.g., nitrogen or argon). Repeat this process three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
The following diagram illustrates the key steps in a typical Suzuki coupling reaction cycle.[2][4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Fabrication of a Generic OFET Device
This protocol outlines the fabrication of a bottom-gate, bottom-contact OFET, a common architecture for testing new organic semiconductors.[5][6]
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Photolithographically patterned gold source and drain electrodes
-
Solution of the synthesized organic semiconductor (e.g., 0.5 wt% in toluene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Anhydrous toluene and isopropanol
Procedure:
-
Substrate Cleaning: Sequentially sonicate the pre-patterned Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Immerse the substrate in a piranha solution (H₂SO₄:H₂O₂ = 3:1) for 20 minutes to create a hydrophilic surface. Rinse thoroughly with deionized water and dry with nitrogen. (Caution: Piranha solution is extremely corrosive). Alternatively, treat with UV-Ozone for 15 minutes.
-
Self-Assembled Monolayer (SAM) Formation: Place the substrate in a vacuum desiccator with a vial containing a few drops of OTS. Apply vacuum for 2 hours to form a hydrophobic OTS monolayer on the dielectric surface. This improves the morphology of the subsequently deposited organic semiconductor.
-
Semiconductor Deposition: Deposit the organic semiconductor solution onto the treated substrate using spin coating. A typical spin coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Annealing: Anneal the substrate on a hotplate at a temperature optimized for the specific semiconductor (e.g., 100-150°C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film crystallinity.
-
Characterization: The electrical characteristics of the OFET can then be measured using a semiconductor parameter analyzer in a probe station.
This workflow is depicted in the following diagram:
Caption: Workflow for the fabrication of a solution-processed organic field-effect transistor.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific target molecules and device architectures. All experimental work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Spectroscopic Characterization of 4-Bromo-4'-heptylbiphenyl and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide to the spectroscopic characterization of 4-Bromo-4'-heptylbiphenyl and its derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are outlined. These techniques are essential for elucidating the molecular structure, confirming identity, and assessing the purity of these compounds, which are valuable intermediates in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound derivatives.
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons (near Br) | ~7.50 | Doublet (d) | ~8.5 | 2H |
| Aromatic Protons (near Br) | ~7.40 | Doublet (d) | ~8.5 | 2H |
| Aromatic Protons (near heptyl) | ~7.45 | Doublet (d) | ~8.2 | 2H |
| Aromatic Protons (near heptyl) | ~7.20 | Doublet (d) | ~8.2 | 2H |
| -CH₂- (benzylic) | ~2.60 | Triplet (t) | ~7.6 | 2H |
| -CH₂- (alkyl chain) | ~1.60 | Multiplet (m) | - | 2H |
| -(CH₂)₄- (alkyl chain) | ~1.30 | Multiplet (m) | - | 8H |
| -CH₃ (terminal) | ~0.90 | Triplet (t) | ~6.8 | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-Br | ~121.5 |
| C-H (aromatic, ortho to Br) | ~128.5 |
| C-H (aromatic, meta to Br) | ~131.8 |
| C-C (ipso, bromo-phenyl) | ~140.0 |
| C-C (ipso, heptyl-phenyl) | ~138.5 |
| C-H (aromatic, ortho to heptyl) | ~129.0 |
| C-H (aromatic, meta to heptyl) | ~127.0 |
| C-heptyl (ipso) | ~142.0 |
| -CH₂- (benzylic) | ~35.5 |
| -CH₂- (alkyl chain) | ~31.8, 31.5, 29.2, 29.1 |
| -CH₂- (alkyl chain) | ~22.6 |
| -CH₃ (terminal) | ~14.1 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS.
-
Vortex the vial until the sample is completely dissolved.
-
Using a pipette with a cotton plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS signal.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Use an acquisition time of at least 3-4 seconds.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Use a proton-decoupled single-pulse sequence.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use an acquisition time of 1-2 seconds.
-
Set a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For ¹H spectra, integrate the signals to determine the relative proton ratios.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
Data Presentation
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
| [M]⁺ | 330.1038 | Molecular ion (for ⁷⁹Br) |
| [M+2]⁺ | 332.1017 | Molecular ion (for ⁸¹Br, isotopic peak) |
| [M-C₅H₁₁]⁺ | 259.0384 | Loss of a pentyl radical from the heptyl chain |
| [M-C₆H₁₃]⁺ | 245.0228 | Loss of a hexyl radical (benzylic cleavage) |
| [C₁₃H₉Br]⁺ | 244.9915 | Bromobiphenyl fragment |
| [C₁₃H₁₈]⁺ | 174.1409 | Heptylbiphenyl fragment |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes the analysis of a solid sample using a direct insertion probe.
Materials:
-
This compound sample (~1 mg)
-
Methanol or other suitable volatile solvent
-
Capillary tube
-
Mass spectrometer with EI source and direct insertion probe
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a few drops of a volatile solvent like methanol.
-
Dip the tip of a clean capillary tube into the solution.
-
Allow the solvent to evaporate, leaving a thin film of the sample on the capillary tip.
-
-
Instrument Setup:
-
Ensure the mass spectrometer is tuned and calibrated.
-
Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Acquisition:
-
Insert the direct insertion probe with the sample-coated capillary into the vacuum lock.
-
Gradually introduce the probe into the ion source.
-
Slowly heat the probe to volatilize the sample.
-
Acquire mass spectra continuously as the sample evaporates.
-
-
Data Analysis:
-
Identify the molecular ion peaks, including the characteristic M and M+2 isotopic pattern for bromine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2955-2850 | C-H stretch (aliphatic) | Strong |
| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium |
| ~1465 | C-H bend (aliphatic CH₂) | Medium |
| ~1375 | C-H bend (aliphatic CH₃) | Medium |
| ~1070 | C-Br stretch | Strong |
| ~820 | C-H out-of-plane bend (para-subst.) | Strong |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.
Materials:
-
This compound sample (1-2 mg)
-
FT-IR grade KBr powder (100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press and die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place 1-2 mg of the sample into a clean, dry agate mortar.
-
Add 100-200 mg of dry FT-IR grade KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer the powder to the pellet die.
-
-
Pellet Formation:
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1]
-
Carefully release the pressure and remove the pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like biphenyls.
Data Presentation
Table 5: Expected UV-Vis Absorption Data for this compound in Ethanol
| Parameter | Expected Value |
| λmax (nm) | ~250-260 |
| Molar Absorptivity (ε) | >10,000 |
Note: The exact λmax and ε values can be influenced by the solvent and specific substitution on the biphenyl rings.
Experimental Protocol: UV-Vis Spectroscopy
This protocol details the measurement of the UV-Vis absorption spectrum of a solution sample.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in spectroscopic grade ethanol with a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 10⁻⁵ M.[2]
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range to scan from 200 to 400 nm.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent (ethanol) to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
References
Application Notes and Protocols: The Role of 4-Bromo-4'-heptylbiphenyl as a Liquid Crystal Building Block
Document ID: ANP-LCB-2025-01 Version: 1.0 For Research Use Only.
Introduction
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. Their unique electro-optical characteristics have made them indispensable in display technology and various photonic applications. The molecular architecture of an LC molecule dictates its mesogenic properties, including phase transition temperatures, birefringence, and dielectric anisotropy.
4-Bromo-4'-heptylbiphenyl is a key organic intermediate used in the synthesis of more complex, high-performance liquid crystal materials. It consists of a rigid biphenyl core, which promotes the formation of liquid crystalline phases, a flexible heptyl chain that influences the melting and clearing points, and a terminal bromo group. While not typically used as a liquid crystal in its own right, its true value lies in the bromo-functional group, which serves as a versatile reactive handle for carbon-carbon bond-forming reactions. This allows for the extension of the rigid core and the introduction of various terminal groups (e.g., -CN, -NCS, -F) to fine-tune the final molecule's liquid crystalline and electro-optical properties.
These notes provide an overview of this compound's properties and detailed protocols for its synthesis and subsequent use as a building block in the creation of advanced liquid crystal molecules.
Physicochemical and Material Properties
The fundamental properties of this compound are summarized below. Quantitative data on its liquid crystalline properties are not extensively reported, as it is primarily used as a non-mesogenic precursor.
| Property | Value | Reference |
| IUPAC Name | 4-Bromo-4'-heptyl-1,1'-biphenyl | - |
| CAS Number | 58573-93-6 | [1] |
| Molecular Formula | C₁₉H₂₃Br | [1] |
| Molecular Weight | 331.29 g/mol | - |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 92.0 - 95.0 °C | [2][3] |
| Boiling Point | 406.2 ± 24.0 °C (Predicted) | [3] |
| Purity | >97.0% (GC) | [2] |
For comparison, the properties of the well-characterized liquid crystal 4'-heptyl-4-biphenylcarbonitrile (7CB), which can be synthesized from this building block, are provided to illustrate the characteristics of a final target molecule.
| Property (7CB) | Value | Reference |
| CAS Number | 41122-71-8 | [4][5] |
| Molecular Formula | C₂₀H₂₃N | [4][5] |
| Molecular Weight | 277.40 g/mol | [4] |
| Crystal to Nematic Transition | 28.5 - 30.0 °C | [6][7] |
| Nematic to Isotropic Transition (Clearing Point) | 42.0 - 42.8 °C | [6][7] |
| Dielectric Anisotropy (Δε) | Positive | [6] |
Application Notes: A Versatile Synthetic Intermediate
The primary application of this compound is as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The bromo-substituent provides a reliable site for introducing new functional groups or extending the molecular structure, a critical step in designing liquid crystals with desired properties.
-
Molecular Core Extension: The biphenyl core can be elongated by coupling with other aromatic boronic acids or alkynes to create terphenyl or tolane-based structures. Longer, more rigid cores generally lead to higher clearing points and increased birefringence (Δn), which is crucial for applications requiring high optical modulation.[8][9]
-
Terminal Group Modification: The bromo group can be substituted to introduce highly polar terminal groups like cyano (-CN) or isothiocyanato (-NCS). A strong dipole moment along the long molecular axis, as provided by a cyano group, is essential for achieving the large positive dielectric anisotropy (Δε) required for low-voltage switching in twisted nematic (TN) and other field-effect LCDs.[6]
Below is a diagram illustrating the logical relationship of using this compound as a building block in a Suzuki coupling reaction to synthesize a more complex liquid crystal.
Caption: Use of this compound in a Suzuki coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-bromobiphenyl, adapted from procedures for similar alkylbiphenyl compounds.[10]
Step A: Friedel-Crafts Acylation
-
Under a dry nitrogen atmosphere, suspend 4-bromobiphenyl (1.0 eq) in a dry chlorinated solvent (e.g., dichloromethane, DCE) in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture to 0 °C using an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Add heptanoyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to quench the reaction and dissolve the aluminum salts.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure. The crude product, 4-bromo-4'-(heptanoyl)biphenyl, can be purified by recrystallization from ethanol or by column chromatography.
Step B: Wolff-Kishner or Clemmensen Reduction
-
Wolff-Kishner: To a flask containing diethylene glycol, add the keto-intermediate from Step A (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).
-
Heat the mixture to 120 °C for 2 hours, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the temperature for an additional 4 hours.
-
Cool the reaction mixture, dilute with water, and extract with toluene or hexane.
-
Wash the organic extracts with dilute HCl and then with water until neutral.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel followed by recrystallization from a suitable solvent like ethanol or heptane.
Caption: Synthetic workflow for this compound.
Protocol 2: Structural Characterization
Confirm the identity and purity of the synthesized this compound using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): Dissolve a small sample in CDCl₃. The spectrum should show characteristic signals for the aromatic protons on the biphenyl core (typically in the 7.0-7.8 ppm range) and the aliphatic protons of the heptyl chain (typically in the 0.8-2.8 ppm range), with appropriate splitting patterns and integration values.
-
¹³C NMR: The spectrum should confirm the presence of 19 distinct carbon environments (or fewer if symmetry causes overlap), including the aliphatic carbons of the heptyl chain and the aromatic carbons.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight (331.29), with the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Protocol 3: Characterization of Liquid Crystalline Properties
To evaluate the mesogenic properties of any final product synthesized from the this compound building block, the following protocols are essential.
A. Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above its expected clearing point.
-
Cool the sample at the same rate back to room temperature or below.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Identify phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) as endothermic peaks on heating and exothermic peaks on cooling. The peak onset temperature is typically reported as the transition temperature.
B. Phase Identification by Polarized Optical Microscopy (POM)
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a calibrated hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled through its phase transitions identified by DSC.
-
Identify liquid crystal phases by their characteristic optical textures (e.g., schlieren or marbled textures for nematic phases; focal conic or fan textures for smectic phases).
C. Electro-Optical Characterization
-
Fabricate a liquid crystal cell using two parallel glass plates coated with a transparent conductor (e.g., ITO) and a polymer alignment layer (e.g., polyimide). The cell gap is typically 5-10 µm.
-
Fill the cell with the liquid crystal sample in its isotropic phase via capillary action and then cool it slowly into the desired mesophase.
-
Dielectric Anisotropy (Δε): Measure the capacitance of the cell with the LC director aligned parallel (C∥) and perpendicular (C⊥) to an applied AC electric field. Δε is calculated from these values and is positive if C∥ > C⊥.
-
Birefringence (Δn): Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices using an Abbé refractometer equipped with a polarizer. Birefringence is the difference: Δn = nₑ - nₒ.
Conclusion
This compound is a fundamentally important, non-mesogenic building block for the synthesis of advanced liquid crystal materials. Its well-defined structure, comprising a rigid core, a flexible chain, and a highly versatile reactive handle, allows researchers to systematically design and construct novel molecules with tailored electro-optical properties for a wide array of applications, from next-generation displays to advanced photonic devices. The protocols outlined herein provide a framework for its synthesis and its application in the development of new liquid crystalline compounds.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. This compound | 58573-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4-BROMO-4'-N-HEPTYLBIPHENYL CAS#: 58573-93-6 [m.chemicalbook.com]
- 4. 4 -Heptyl-4-biphenylcarbonitrile 98 41122-71-8 [sigmaaldrich.com]
- 5. ossila.com [ossila.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
Optimizing Carbon-Carbon Bond Formation with Aryl Bromides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimization of palladium-catalyzed carbon-carbon (C-C) bond formation reactions involving aryl bromides. The focus is on three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), and their efficiency is highly dependent on the careful selection of reaction parameters.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1][2] Aryl bromides are common substrates in these transformations due to their balance of reactivity and stability. Optimizing the conditions for these reactions is crucial for maximizing yield, minimizing impurities, and ensuring reproducibility, particularly in the context of drug development and process chemistry.[3][4] This guide offers a systematic approach to the optimization of these critical reactions, supported by quantitative data and detailed protocols. High-throughput experimentation (HTE) techniques can significantly accelerate the optimization process by allowing for the rapid screening of a wide range of catalysts, ligands, bases, and solvents.[5][6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron reagent.[8][9] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with challenging substrates.[3][10]
Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions
The following table summarizes key reaction parameters and their impact on the yield of Suzuki-Miyaura coupling reactions involving aryl bromides.
| Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.05) | None | K₂CO₃ (2) | Water | 130 (MW) | 0.17 | 94 | [11] |
| 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | Ligand 1 (4 mol%) | CsF (3) | Toluene | 80-85 | 7-8 | 70-80 | [12] |
| 3,5-(CF₃)₂-bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (cat.) | Ligand 1 (3:1 L:Pd) | KF (3) | Dioxane | 100 | 12 | 82 | [13] |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (cat.) | 1 (3:1 L:Pd) | KF (3) | Dioxane | 100 | 12 | 74 | [13] |
| 4-Bromotoluene | Phenylboronic acid | Pd/C | K₂CO₃ (1.5) | THF/H₂O | 25-100 | flow | >90 | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[14][15] The reaction is highly sensitive to the choice of catalyst, ligand, base, and solvent, and optimization is often necessary to achieve high yields and selectivity, particularly for the desired trans isomer.[14][16]
Data Presentation: Optimizing Heck Reaction Conditions
The following table presents a summary of reaction conditions for the Heck coupling of aryl bromides with various alkenes.
| Aryl Bromide | Alkene | Pd Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | THP salt (2 mol%) | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | 95 | [16] |
| 4-Bromoanisole | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5 mol%) | Cs₂CO₃ (2) | Dioxane | 110 | 3 | 98 | [17] |
| Aryl Bromides | Styrene | Pd(OAc)₂ (0.5) | Oxazolinyl (0.01) | K₂CO₃ (3.5) | DMA | 130-140 | 40 | 54-88 | [18] |
| 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (1) | THP salt (2 mol%) | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | 92 | [16] |
| Aryl Bromides | Benzyl alcohol | Pd(dba)₂ (2) | P(t-Bu)₃·HBF₄ (0.06) | Et₃N (1.5) | DMF | 100 | 4 | 66-85 | [18] |
Experimental Protocol: General Procedure for Heck Coupling
This protocol outlines a general procedure for the Heck reaction between an aryl bromide and an alkene.[16]
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Pd(OAc)₂ (1.0 mol%)
-
Ligand (e.g., 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt) (2 mol%)
-
Base (e.g., K₂CO₃) (2 mmol)
-
Solvent (e.g., H₂O/DMF 1:1) (6 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, the ligand, aryl bromide, alkene, and base.
-
Add the solvent to the mixture.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate/hexane (1:5).
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate and purify the product by flash chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[19][20] Copper-free protocols have also been developed to avoid potential issues associated with copper.[21][22] The choice of ligand is crucial, with sterically demanding phosphines often favoring the desired transformation.[23][24]
Data Presentation: Optimizing Sonogashira Coupling Conditions
The following table summarizes various conditions for the Sonogashira coupling of aryl bromides.
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Bromides | Phenylacetylene | PdNPs@Al(OH)₃ | None | None | K₂CO₃ | Toluene | 110 | 24 | High |[25] | | Brominated Peptide | Terminal Alkynes | [PdCl₂(CH₃CN)₂] (15) | sXPhos (18 mol%) | None | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | up to 99 |[26] | | Aryl Bromides | Terminal Alkynes | Benzimidazolyl Pd complex (0.1) | None | None | K₂CO₃ | H₂O or Alcohol | 80 | - | High |[21] | | Aryl Bromides | Terminal Alkynes | Pd/P-t-Bu₃ or Pd/t-Bu₂PCy | P-t-Bu₃ or t-Bu₂PCy | Cu(I) | Amine | - | - | - | High |[23][24] | | Aryl Bromides | Phenylacetylene | Pramipexole–MWCNTs/Pd | None | None | - | - | - | - | Satisfactory to High |[21] |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
This protocol provides a general method for a copper-free Sonogashira coupling reaction.[26]
Materials:
-
Aryl bromide (1 equiv)
-
Terminal alkyne (10 equiv)
-
Palladium pre-catalyst (e.g., [PdCl₂(CH₃CN)₂]) (15 mol%)
-
Ligand (e.g., sXPhos) (18 mol%)
-
Base (e.g., Cs₂CO₃) (6.2 equiv)
-
Degassed solvents (e.g., water and acetonitrile)
-
Reaction vial
Procedure:
-
To a reaction vial, add the aryl bromide, terminal alkyne, palladium pre-catalyst, ligand, and base.
-
Add the degassed solvents.
-
Heat the reaction mixture at 65 °C for 2 hours.
-
Quench the reaction by adding a suitable quenching agent (e.g., mercaptopropionic acid).
-
Work up the reaction mixture as appropriate for the substrate and product.
-
Purify the product by chromatography.
Visualizations: Catalytic Cycles and Experimental Workflow
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions. Understanding these cycles is fundamental to rationalizing the effects of different reaction parameters and troubleshooting suboptimal results.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing and optimizing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reaction optimization.
References
- 1. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chemistnotes.com [chemistnotes.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 22. DSpace [repository.kaust.edu.sa]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Methods for Monitoring Biphenyl Synthesis Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of biphenyls and their derivatives is fundamental in medicinal chemistry and materials science. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed for their synthesis.[1] Effective monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction completion, maximizing yield, and identifying potential byproducts. This document provides detailed application notes and experimental protocols for several key analytical techniques used to monitor the progress of biphenyl synthesis reactions.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring biphenyl synthesis. It excels at separating the components of a reaction mixture, including starting materials (e.g., aryl halides and boronic acids), the biphenyl product, and any impurities or byproducts.[2] Quantification is typically achieved using an external calibration curve or an internal standard.[3] UPLC, a high-pressure variation of HPLC, offers significantly faster analysis times (often under 2 minutes) and improved resolution, making it ideal for high-throughput reaction monitoring.[4][5] Biphenyl stationary phases can offer unique selectivity for aromatic compounds compared to traditional C18 columns due to mixed-mode retention mechanisms involving hydrophobic and π-π interactions.[3][6][7]
Quantitative Data Summary
The following table represents typical data obtained from HPLC analysis of a Suzuki coupling reaction between a generic aryl bromide and phenylboronic acid.
| Compound | Retention Time (min) | λmax (nm) |
| Phenylboronic Acid | 2.1 | 220 |
| Aryl Bromide | 8.5 | 254 |
| Biphenyl Product | 10.2 | 252 |
| Biphenyl (Internal Std.) | 7.3 | 250 |
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.
-
Quench the reaction immediately by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, such as a 50:50 mixture of acetonitrile and water.[6]
-
If the sample contains solid particles, filter it through a 0.22 µm or 0.45 µm syringe filter to prevent clogging the HPLC system.[3][8]
-
-
Instrumentation and Conditions:
-
System: A standard HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: A reversed-phase C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).[2][3]
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA.[3]
-
Gradient: A typical gradient might run from 10% B to 95% B over 10-15 minutes.[3]
-
Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.[7]
-
Detection Wavelength: 254 nm is commonly used as it is a strong absorbance wavelength for many aromatic compounds. A PDA detector can monitor a range of wavelengths simultaneously.
-
Injection Volume: 2-10 µL.[3]
-
-
Data Analysis:
-
Identify the peaks corresponding to starting materials and the product by comparing their retention times with those of authentic standards.[3]
-
To quantify the reaction progress, create a calibration curve by plotting the peak area against known concentrations of the standards.
-
Calculate the percentage conversion of the starting material and the yield of the product based on the peak areas in the sample chromatogram.
-
Visualization: HPLC Workflow
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Synthetic Reaction Monitoring Using UPLC-MS | Waters [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
Application Notes and Protocols for the Use of 4-Bromo-4'-heptylbiphenyl in Polymer Dispersed Liquid Crystals (PDLCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer Dispersed Liquid Crystals (PDLCs) are a class of composite materials consisting of liquid crystal (LC) droplets dispersed within a solid polymer matrix. These materials are of significant interest for applications such as smart windows, flexible displays, and light shutters due to their ability to switch between an opaque, light-scattering state and a transparent state upon the application of an external electric field.[1][2][3] The electro-optical properties of PDLCs, including driving voltage, contrast ratio, and response time, are highly dependent on the properties of the constituent liquid crystal and polymer, as well as the morphology of the LC droplets.[4][5]
Potential Role of 4-Bromo-4'-heptylbiphenyl in PDLCs
This compound is a biphenyl-based liquid crystal. The biphenyl core provides the rigid, rod-like structure essential for liquid crystalline behavior. The heptyl chain contributes to the material's fluidity and influences its mesophase temperature range. The key feature of this molecule is the terminal bromine atom.
The substitution of a bromine atom can significantly influence the physical properties of a liquid crystal in several ways:
-
Dielectric Anisotropy (Δε): The polar bromine atom is expected to increase the dielectric anisotropy of the liquid crystal. A higher positive dielectric anisotropy generally leads to a lower driving voltage for the PDLC, as the liquid crystal molecules will more readily align with the applied electric field.[6][7]
-
Refractive Index (n): Halogenation, particularly with a larger atom like bromine, tends to increase the overall refractive index of the molecule. This can be advantageous in achieving a large refractive index mismatch (Δn) between the liquid crystal and the polymer in the "off" state, potentially leading to a higher contrast ratio. For the transparent "on" state, the ordinary refractive index (n_o) of the liquid crystal must be closely matched to the refractive index of the polymer matrix (n_p).[8]
-
Viscosity: The larger size of the bromine atom may lead to an increase in the viscosity of the liquid crystal. Higher viscosity can result in a slower response time for the PDLC device.[9]
-
Phase Behavior: Lateral bromine substitution in rod-like molecules has been shown to induce different liquid crystalline phases, such as smectic phases, and can alter the temperature range of the nematic phase.[10][11]
Therefore, the use of this compound in a PDLC formulation could potentially offer a lower driving voltage and a higher contrast ratio, but may also result in a slower switching speed. Experimental validation is necessary to determine the precise trade-offs.
Quantitative Data
The following table summarizes typical electro-optical properties of PDLC films. It is important to note that these are representative values from the literature and are not specific to PDLCs fabricated with this compound. The actual performance will depend on the specific formulation and fabrication conditions.
| Property | Typical Value | Factors Influencing the Property |
| Driving Voltage (V/µm) | 1 - 10 | Liquid crystal dielectric anisotropy, droplet size, polymer matrix properties. |
| Contrast Ratio | 10 - 100 | Refractive index mismatch (Δn), droplet size and density, film thickness. |
| Response Time (ms) | 1 - 100 | Liquid crystal viscosity, droplet size, temperature, driving voltage. |
| On-State Transmission (%) | 70 - 90 | Refractive index matching (n_o ≈ n_p), absorption and scattering losses. |
| Off-State Transmission (%) | < 1 - 10 | Light scattering efficiency, film thickness. |
Experimental Protocols
Protocol 1: Fabrication of a PDLC Film via Polymerization-Induced Phase Separation (PIPS)
This protocol describes the fabrication of a PDLC film using the widely adopted PIPS method, where a homogeneous mixture of a prepolymer and a liquid crystal is polymerized, typically by UV irradiation, to induce phase separation.[2][4][12]
Materials:
-
Liquid Crystal: this compound
-
Prepolymer (e.g., Norland Optical Adhesive 65 - NOA65)
-
Photoinitiator (if not included in the prepolymer)
-
Indium Tin Oxide (ITO) coated glass slides
-
Spacers (e.g., glass beads or polymer films of desired thickness, typically 10-20 µm)
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
UV light source (365 nm)
Equipment:
-
Spinner
-
Hot plate
-
UV curing system
-
Optical microscope
-
Voltage amplifier
-
Function generator
-
Photodetector
-
Oscilloscope
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating in acetone and then isopropanol for 15 minutes each. Dry the slides with a stream of nitrogen gas.
-
Preparation of the PDLC Mixture:
-
In a clean vial, weigh the desired amounts of the liquid crystal (this compound) and the prepolymer. A typical starting ratio is 60-80% liquid crystal to 20-40% prepolymer by weight.
-
If required, add the photoinitiator (typically 1-2% by weight of the prepolymer).
-
Heat the mixture on a hot plate to a temperature above the clearing point of the liquid crystal to ensure a homogeneous and isotropic solution. Stir gently to mix thoroughly.
-
-
Cell Assembly:
-
Place a small amount of the homogeneous LC/prepolymer mixture onto one of the ITO-coated glass slides.
-
Disperse the spacers evenly over the mixture.
-
Carefully place the second ITO-coated glass slide on top, with the conductive sides facing each other, to form a sandwich structure.
-
Gently press the slides together to achieve a uniform film thickness, determined by the spacers.
-
-
UV Curing:
-
Expose the assembled cell to UV light (e.g., 365 nm) with a controlled intensity (e.g., 10-50 mW/cm²).
-
The curing time will depend on the UV intensity and the specific prepolymer used (typically a few minutes). This step induces polymerization of the prepolymer, leading to the phase separation of the liquid crystal into droplets.
-
-
Finalization: After curing, the PDLC film is ready for characterization.
Protocol 2: Electro-Optical Characterization of the PDLC Film
This protocol outlines the procedure for measuring the key electro-optical properties of the fabricated PDLC film.
Procedure:
-
Setup:
-
Mount the PDLC film in a holder.
-
Position a laser or a stable light source to shine through the film.
-
Place a photodetector on the opposite side of the film to measure the transmitted light intensity.
-
Connect the ITO electrodes of the PDLC cell to a function generator via a voltage amplifier.
-
-
Voltage-Transmittance (V-T) Curve:
-
Apply a square wave AC voltage (typically 1 kHz) to the PDLC film.
-
Vary the applied voltage from 0 V to a value where the transmittance saturates (e.g., 100 V), and record the corresponding transmitted light intensity at each voltage step.
-
Normalize the transmittance by dividing the transmitted intensity at each voltage by the maximum transmitted intensity (in the fully transparent state).
-
Plot the transmittance as a function of the applied voltage to obtain the V-T curve. From this curve, the threshold voltage (V_th, voltage for 10% of maximum transmittance) and the saturation voltage (V_sat, voltage for 90% of maximum transmittance) can be determined.
-
-
Contrast Ratio (CR):
-
The contrast ratio is calculated as the ratio of the maximum transmittance (T_on, at V_sat) to the minimum transmittance (T_off, at 0 V): CR = T_on / T_off.
-
-
Response Time:
-
Apply a square wave voltage that switches between 0 V and V_sat.
-
Use an oscilloscope to monitor the photodetector output.
-
The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% of its final value when the voltage is switched on.
-
The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% of its initial value when the voltage is switched off.
-
Visualizations
Caption: Workflow for PDLC fabrication and characterization.
References
- 1. materiability.com [materiability.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Liquid Crystalline Acrylates on the Electro-Optical Properties and Micro-Structures of Polymer-Dispersed Liquid Crystal Films [mdpi.com]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. displaymodule.com [displaymodule.com]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling of 4-Bromo-4'-heptylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Suzuki coupling reaction for synthesizing 4-heptyl-1,1'-biphenyl and related derivatives from 4-bromo-4'-heptylbiphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction of this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no product formation is a common challenge in Suzuki coupling. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1] Consider a slight increase in catalyst loading if you suspect activity issues.
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1][2] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.
-
Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Some reactions may require heating to proceed at an optimal rate.[2] Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Q2: I am observing a significant amount of 4,4'-diheptyl-1,1'-biphenyl as a byproduct. What is causing this homocoupling, and how can I minimize it?
A2: The formation of 4,4'-diheptyl-1,1'-biphenyl is due to the homocoupling of the boronic acid reagent, a common side reaction. This is often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst.[2] To minimize homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen.[2]
-
Use a Direct Pd(0) Source: Employing a direct Pd(0) catalyst or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can reduce homocoupling.[2]
-
Ligand Choice: The selection of the phosphine ligand can also influence the extent of homocoupling.[2]
Q3: My main byproduct is 4-heptylbiphenyl, resulting from the dehalogenation of my starting material. How can I prevent this?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction that consumes your starting material.[1][3] Several factors can contribute to this:
-
Reaction Temperature: Higher temperatures can favor the dehalogenation pathway.[1][3]
-
Choice of Base: The strength and type of base can play a significant role. Some bases can act as hydride donors or promote pathways leading to dehalogenation.[3]
-
Hydride Sources: The presence of unintentional hydride sources in the reaction mixture can lead to the reduction of the aryl bromide.[1][3]
-
Phosphine Ligand: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[3]
To minimize dehalogenation:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature and monitor for improvement.[1]
-
Screen Different Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[1]
-
Use High-Purity, Dry Solvents: This will minimize potential hydride sources.
Q4: The heptyl group on my biphenyl seems to be causing steric hindrance, leading to a sluggish reaction. How can I overcome this?
A4: The steric bulk from the heptyl group can indeed hinder the reaction. To address this, consider the following:
-
Ligand Selection: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective for sterically hindered substrates.[4][5][6] N-heterocyclic carbene (NHC) ligands have also shown great promise in these situations.[7]
-
Catalyst System: For challenging, sterically hindered couplings, more robust catalyst systems may be necessary to overcome the high activation barriers.[8]
-
Reaction Temperature: While higher temperatures can sometimes lead to side reactions, they may be necessary to overcome the steric hindrance. Careful optimization is key.
Troubleshooting Workflow
For a systematic approach to troubleshooting, refer to the following workflow diagram.
Caption: Troubleshooting workflow for low-yield Suzuki coupling of this compound.
Parameter Optimization Tables
For a more targeted approach to improving your reaction yield, consider screening different reaction parameters. The following tables provide a starting point for optimization.
Table 1: Base Selection
| Base | Typical Concentration (equiv.) | Comments |
| K₂CO₃ | 2.0 - 3.0 | A common and effective base, often used in aqueous solvent mixtures.[9] |
| K₃PO₄ | 2.0 - 3.0 | A stronger base that can be effective for less reactive aryl bromides.[9] |
| Cs₂CO₃ | 2.0 - 3.0 | A strong base, often used for challenging couplings.[5] |
| Na₂CO₃ | 2.0 - 3.0 | A milder and cost-effective option.[9] |
Table 2: Solvent Selection
| Solvent System | Typical Ratio | Comments |
| Toluene / H₂O | 4:1 to 10:1 | A common biphasic system that works well for many Suzuki couplings.[10] |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | Another widely used solvent system, good for dissolving both organic and inorganic reagents.[10] |
| Tetrahydrofuran (THF) / H₂O | 4:1 to 10:1 | A versatile solvent that can promote the reaction.[10] |
| N,N-Dimethylformamide (DMF) / H₂O | 4:1 to 10:1 | A polar aprotic solvent useful for substrates with poor solubility, but be aware of potential side reactions.[10] |
Table 3: Catalyst & Ligand Selection
| Palladium Source | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ | PPh₃ | 1-5 | A standard, cost-effective system, but may be less effective for this substrate. |
| Pd₂(dba)₃ | SPhos | 1-3 | A highly active system for sterically hindered and electron-rich substrates.[8] |
| Pd(PPh₃)₄ | - | 1-5 | A common Pd(0) source, but can be sensitive to air. |
| Pd(dppf)Cl₂ | - | 1-5 | An air-stable precatalyst that is often effective. |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for your specific boronic acid and experimental setup.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.
-
Seal the flask and perform at least three vacuum/backfill cycles with an inert gas (e.g., argon or nitrogen) to ensure an oxygen-free environment.[8]
-
Add the degassed solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath and stir the reaction vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[2]
Visualizing the Suzuki Coupling Reaction
Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][11]
General Experimental Workflow
The diagram below outlines the typical workflow for setting up and performing a Suzuki coupling experiment.
Caption: A general experimental workflow for the Suzuki coupling reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Crude 4-Bromo-4'-heptylbiphenyl via Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromo-4'-heptylbiphenyl via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single recrystallization?
A1: The purity of this compound after a single recrystallization is highly dependent on the initial purity of the crude material and the chosen solvent system. A successful recrystallization should significantly improve purity, often achieving >97% purity as determined by GC analysis. For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.
Q2: What is the melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 92.0 to 95.0 °C.[1][2] A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given its biphenyl structure with a long alkyl chain, it is a relatively non-polar molecule. Good starting points for solvent screening include:
-
Single Solvents: Toluene, hexane, or ethanol. Toluene is a good choice as the compound is known to have some solubility in it.[3]
-
Mixed Solvent Systems: An ethanol/water or acetone/water mixture can be effective. The compound is dissolved in the minimum amount of the "good" solvent (e.g., hot ethanol), and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy.
Q4: My final product is off-white or yellowish. How can I decolorize it?
A4: The presence of color indicates impurities. To decolorize the solution before crystallization, you can add a small amount of activated charcoal to the hot solution. After stirring for a few minutes, the charcoal, along with the colored impurities, can be removed by hot filtration. Use charcoal sparingly as it can also adsorb some of your product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| 2. The solution is supersaturated. | 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the surface of the solution. b) Adding a seed crystal of pure this compound. | |
| 3. The compound is too soluble in the chosen solvent even at low temperatures. | 3. Re-evaluate your solvent choice. Consider a less polar solvent or a mixed solvent system with a higher proportion of the "poor" solvent. | |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound (92-95 °C), and the solution is becoming saturated above this temperature. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. |
| 2. The rate of cooling is too fast. | 2. Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. | |
| 3. High concentration of impurities. | 3. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before recrystallization. | |
| The yield of recrystallized product is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor and cool it to obtain a second crop of crystals. |
| 2. Premature crystallization occurred during hot filtration. | 2. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | |
| 3. The crystals were washed with a solvent that was not ice-cold, causing some of the product to dissolve. | 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| The crystals are very small or appear as a powder. | 1. The solution was cooled too rapidly. | 1. Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals. |
| 2. The solution was highly supersaturated. | 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. |
Experimental Protocols
Solvent Selection Screening
Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent system.
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a few drops of a different solvent (e.g., hexane, toluene, ethanol, acetone) to each test tube at room temperature and observe the solubility. The ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes containing the undissolved solid in a warm water bath. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the clear solutions to cool to room temperature, and then place them in an ice bath. An ideal solvent will result in the formation of a significant amount of crystals.
-
If a single solvent is not ideal, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is soluble) and add a "poor" solvent (one in which it is insoluble) dropwise until turbidity is observed.
Single-Solvent Recrystallization Protocol (Example with Toluene)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot toluene while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Mixed-Solvent Recrystallization Protocol (Example with Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture of the same composition for washing.
Visualizations
Caption: A troubleshooting workflow for the recrystallization of this compound.
Caption: A decision-making diagram for selecting a suitable recrystallization solvent.
References
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction is not working, or the yield is very low. What are the first things I should check?
A1: When a cross-coupling reaction fails or provides a low yield, a systematic check of the fundamental reaction parameters is the best approach. Here are the initial steps to take:
-
Integrity of Reagents and Solvents:
-
Purity: Ensure all reagents, including the aryl halide, organometallic partner (e.g., boronic acid), amine, and base, are of high purity. Impurities can poison the catalyst. For instance, in Buchwald-Hartwig aminations, the purity of the amine is critical, and purification by distillation or filtration through activated alumina may be necessary.[1]
-
Anhydrous and Degassed Solvents: The presence of oxygen and water can be detrimental to the catalytic cycle. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[2] It is crucial to use anhydrous solvents and thoroughly degas them by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
-
Catalyst and Ligand Activity:
-
Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[2] Inefficient activation will lead to a low concentration of the active catalyst.
-
Ligand Integrity: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation.[3] Ensure that the ligand has been stored under an inert atmosphere and is not degraded.
-
-
Reaction Setup and Inert Atmosphere:
-
Exclusion of Air: The reaction vessel must be properly purged with an inert gas (argon or nitrogen) to remove all traces of oxygen.[3] This can be achieved using a Schlenk line or by repeated vacuum-backfill cycles.
-
Q2: I observe the formation of a black precipitate in my reaction mixture, and the reaction has stalled. What does this mean?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[4] This is a common reason for low conversion, as the concentration of the active, soluble catalyst decreases over the course of the reaction.[4]
Potential Causes and Solutions:
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration.[4] Consider lowering the reaction temperature and extending the reaction time.
-
Inappropriate Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst instability. For monodentate phosphine ligands, a 2:1 ratio to palladium is a common starting point.[4]
-
Presence of Oxygen: As mentioned, oxygen can lead to the formation of palladium black.[4] Ensure rigorous exclusion of air from your reaction.
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst. If the ligand is not effective, the catalyst is more prone to decomposition. Consider screening different ligands.
Issue 2: Common Side Reactions
Q3: I am observing significant amounts of side products in my reaction. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling pathway, reducing the yield of the target product.
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two aryl halides or two organometallic reagents). It can be particularly problematic at higher temperatures. Optimizing the reaction conditions, such as lowering the temperature, can help suppress this side reaction.[4]
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It can occur when a palladium-hydride intermediate is formed, which then undergoes reductive elimination with the aryl group.[5] This side reaction can be more prevalent in highly polar solvents like NMP.[5]
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing the boron functionality with a hydrogen atom. This is a major side reaction, especially with electron-deficient boronic acids.[3]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of a cross-coupling reaction. The following tables provide quantitative data to guide your optimization efforts.
Table 1: Comparison of Palladium Precatalysts and Ligand:Metal Ratio in Suzuki-Miyaura Coupling
Reaction: 4-chlorotoluene with phenylboronic acid.
| Catalyst System | Ligand:Metal Ratio | Yield (%) |
| In-situ from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 |
| In-situ from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 |
| Well-defined allyl-based precatalysts | Varied | Consistent Performance |
Data adapted from a comparative study on palladium precatalysts.[4][5] This data illustrates that for in-situ generated catalysts, optimizing the ligand-to-metal ratio can dramatically improve the yield.
Table 2: Ligand Performance in the Suzuki Coupling of an Electron-Deficient Heteroaryl Halide
Reaction: 6-Bromonicotinonitrile with phenylboronic acid.
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | Very Good |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | t-BuOH | 80 | Good |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | Moderate |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | Low to Moderate |
Table 3: Effect of Base in Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination. | Solid base is air-sensitive. |
| K₃PO₄ | Good for many general applications; milder than alkoxides. | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | Effective for a wide range of substrates, including those sensitive to stronger bases. | Can be more expensive. |
This table provides a general guide to base selection in Buchwald-Hartwig aminations.[7]
Table 4: Solvent Effects on the Heck Reaction of 2-acetyl-5-bromobenzofuran with styrene
| Solvent | Base | Additive | Conversion (%) |
| Water | KOH | TBAB | 91 |
| Water | Et₃N | TBAB | 95 |
| DMF | Et₃N | TBAB | >99 |
| Toluene | KOH | - | 0 |
| Toluene | Et₃N | - | 4 |
Data highlights the significant role of the solvent and additives in achieving high conversion in the Heck reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Protocol for Heck Reaction
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%)
-
Ligand (e.g., PPh₃, 2–10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., DMF or NMP)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent, the alkene, and the base via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) and stir.
-
Monitoring: Follow the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1–3 mol%)
-
Base (e.g., NaOtBu, 1.2–2.0 equiv)
-
Degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add the aryl halide, palladium precatalyst, and base to an oven-dried reaction tube.
-
Reagent Addition: Add the degassed solvent followed by the amine.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC, LC-MS, or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a short plug of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
To aid in understanding the fundamental mechanism and troubleshooting workflow, the following diagrams are provided.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing side products in biphenyl synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize side products in common biphenyl synthesis reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Significant Homocoupling of Boronic Acid
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of the desired unsymmetrical biphenyl and complicates purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid.[1] Primary Solution: Rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[1] Conduct the reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox. |
| Palladium(II) Precatalyst | Pd(II) species can directly react with the boronic acid to form the homocoupled product.[2] Primary Solution: Use a Pd(0) precatalyst, such as Pd(PPh₃)₄, to minimize the initial concentration of Pd(II). If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0). |
| Choice of Base | Certain strong bases can accelerate the decomposition of boronic acids, leading to homocoupling. Solution: Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2] |
| Ligand Effects | The choice of phosphine ligand can influence the rate of the desired cross-coupling versus the side reactions. Solution: Utilize bulky, electron-rich phosphine ligands which can accelerate the reductive elimination step of the catalytic cycle, thus outcompeting the homocoupling pathway.[3] |
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Synthesis of 4-Methylbiphenyl [1]
-
Reaction Setup: In a round-bottom flask, combine 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (2 mmol), and palladium(II) acetate (0.5 mol%).
-
Solvent Addition: Add 3.5 mL of water and 3.0 mL of acetone to the flask.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 20-30 minutes.
-
Reaction Conditions: Stir the mixture vigorously at 35°C for 30 minutes under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous solution with diethyl ether (4 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexanes as the eluent to obtain pure 4-methylbiphenyl.
Ullmann Reaction
Problem: Formation of Homocoupled Byproducts and Low Yield
The classical Ullmann reaction often requires harsh conditions and can lead to the formation of homocoupled products, especially when trying to synthesize unsymmetrical biphenyls.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| High Reaction Temperatures | Traditional Ullmann reactions require very high temperatures, which can promote side reactions and decomposition.[4] Solution: Employ modern ligand-accelerated protocols that allow for milder reaction conditions (40-120 °C).[4] |
| Inactive Copper Catalyst | The copper source may be oxidized or of poor quality. The active species is typically Cu(I).[4] Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in-situ activation of the copper catalyst.[4] |
| Presence of Protic Impurities | Water or other protic impurities can lead to side reactions such as the reduction of the aryl halide.[4] Solution: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.[4] |
| Inappropriate Ligand | The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[4] Solution: Screen a variety of ligands, such as amino acids (e.g., N-methylglycine) or phenanthrolines.[4] |
Experimental Protocol: Ligand-Accelerated Ullmann Coupling [4]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the second aryl component (1.2 equiv), copper(I) iodide (5-10 mol%), a suitable ligand (e.g., N-methylglycine, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, Dioxane) via syringe.
-
Reaction Conditions: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 80-120 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer and purify the product by column chromatography.
Grignard-Based Biphenyl Synthesis (Kumada Coupling)
Problem: Formation of Wurtz-Fittig (Homocoupling) Byproducts
A significant side reaction in Grignard-based biphenyl synthesis is the homocoupling of the organic halide starting material (Wurtz-Fittig reaction), which consumes the Grignard reagent and complicates purification.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| High Local Concentration of Organic Halide | Rapid addition of the organic halide can lead to localized high concentrations, increasing the likelihood of reaction with the newly formed Grignard reagent.[5] Solution: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[5] |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[5] Solution: Maintain a gentle reflux and avoid excessive heating. The Grignard formation is exothermic, so careful temperature control is crucial.[5] |
| Choice of Solvent | Certain solvents can promote Wurtz coupling for specific substrates. For example, THF can be more prone to promoting this side reaction with benzylic halides compared to 2-methyltetrahydrofuran (2-MeTHF).[5] Solution: Select the appropriate solvent based on the substrate. For reactive halides, consider using solvents less prone to promoting homocoupling. |
Experimental Protocol: Minimizing Wurtz Coupling in Grignard Reagent Formation [5]
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere. Add a single crystal of iodine and gently heat until the iodine sublimes and its color disappears. Allow the flask to cool.
-
Initiation: Add a small portion of the organic halide (1.0 eq) solution (dissolved in an anhydrous ethereal solvent like diethyl ether or 2-MeTHF) to the activated magnesium to initiate the reaction.
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Slow Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
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Reaction Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
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Subsequent Coupling: The prepared Grignard reagent can then be used in a subsequent cross-coupling reaction with an aryl halide in the presence of a suitable catalyst (e.g., a nickel or palladium complex).
Data Presentation
Table 1: Effect of Ligand on Homocoupling in Suzuki-Miyaura Coupling of an Electron-Poor Aryl Bromide with an Electron-Poor Boronic Acid [6]
| Ligand | Yield of Biphenyl Product (%) | Homocoupling Product (%) |
| XPhos | 36 | >2 |
| SPhos | up to 60 | >2 |
| RuPhos | 75 | <2 |
| BrettPhos | 85 | 0 |
Table 2: Effect of Solvent on Yield in Ullmann C-C Coupling [4]
| Solvent | Yield (%) |
| Toluene | 55 |
| Dioxane | 70 |
| DMF | 85 |
| THF | 80 |
Table 3: Influence of Solvent on Wurtz Coupling in the Formation of Benzylmagnesium Chloride [5]
| Solvent | Yield of Desired Grignard Product (%) |
| Diethyl Ether (Et₂O) | 94 |
| Tetrahydrofuran (THF) | 27 |
Mandatory Visualization
Caption: Suzuki coupling desired pathway vs. homocoupling side reaction.
Caption: Troubleshooting workflow for minimizing side products.
Frequently Asked Questions (FAQs)
Q1: In Suzuki-Miyaura coupling, what is protodeboronation and how can I prevent it?
A1: Protodeboronation is a side reaction where the boronic acid or ester reacts with a proton source (like water or alcohols) to replace the boron group with a hydrogen atom. This consumes the boronic acid and reduces the yield of the desired biphenyl product. To prevent this, use anhydrous solvents and reagents, and consider using more stable boronic esters, such as pinacol esters.[2]
Q2: Can I use aryl chlorides in Ullmann coupling reactions?
A2: Traditional Ullmann couplings are generally not effective with less reactive aryl chlorides. However, modern protocols using specific ligands, such as N,N-dimethylglycine or oxalic diamides, have shown success in the coupling of aryl chlorides, although they may still require higher temperatures and longer reaction times compared to aryl bromides or iodides.[4]
Q3: My Grignard reaction for biphenyl synthesis is not starting. What should I do?
A3: The initiation of a Grignard reaction can sometimes be sluggish due to an oxide layer on the magnesium surface. To initiate the reaction, you can try activating the magnesium by crushing a few turnings in the dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also help to start the reaction.[7]
Q4: What is the role of the base in the Suzuki-Miyaura reaction?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group from boron to the palladium center.
Q5: Are there any "ligand-free" conditions for Suzuki-Miyaura coupling?
A5: Yes, under certain conditions, particularly in polar, aqueous solvent systems, the Suzuki-Miyaura reaction can proceed efficiently without the addition of an external ligand.[3] However, the use of ligands is generally recommended to improve reaction efficiency, scope, and to minimize side reactions, especially with challenging substrates.
References
Optimizing catalyst and ligand selection for reactions with 4-Bromo-4'-heptylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-4'-heptylbiphenyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound.
Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is recommended. Key factors to investigate include:
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Catalyst Activity: The palladium catalyst is crucial for the reaction. Deactivation or insufficient activity is a primary cause of low yields.
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Solution: Use a fresh, high-purity palladium precursor and ligand. Ensure the catalyst is stored under an inert atmosphere to prevent degradation. Consider using a pre-catalyst which can simplify the generation of the active Pd(0) species. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can also be beneficial, but be mindful of potential side reactions and cost.
-
-
Ligand Selection: The choice of ligand is critical for catalyst stability and reactivity.
-
Solution: For Suzuki-Miyaura reactions with sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, ligands such as BrettPhos for primary amines and RuPhos for secondary amines can improve reaction outcomes.[1] A ligand screening is often the most effective way to identify the optimal choice for your specific reaction.
-
-
Reaction Conditions: Temperature, solvent, and base are all critical parameters.
-
Solution: Ensure the reaction temperature is appropriate for the specific coupling reaction. For instance, Suzuki-Miyaura reactions often benefit from heating (e.g., 80-110 °C).[2] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. The choice of base is also crucial; for Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[1]
-
-
Reagent Quality: The purity of all reagents is paramount.
-
Solution: Ensure that this compound and the coupling partner (e.g., boronic acid, amine) are pure. Boronic acids, in particular, can be prone to decomposition and should be stored under dry conditions.
-
Presence of Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled or dehalogenated biphenyls. How can I minimize these?
Answer: The formation of side products is a common challenge that can be addressed by carefully optimizing the reaction conditions.
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Homocoupling: This side reaction can occur with both the boronic acid (in Suzuki-Miyaura) and the aryl halide.
-
Cause: The presence of oxygen in the reaction mixture is a primary cause of boronic acid homocoupling.
-
Solution: Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Using a 1:1 or slightly higher ratio of the boronic acid to the aryl bromide can also help minimize this side reaction.
-
-
Dehalogenation (Protodeboronation/Hydrodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom.
-
Cause: The presence of water or other protic impurities can lead to protodeboronation of the boronic acid. Hydrodehalogenation of the aryl bromide can be promoted by certain bases or impurities.
-
Solution: Use anhydrous solvents and reagents. For Suzuki-Miyaura reactions, using boronic esters (e.g., pinacol esters) can increase stability and reduce protodeboronation. Careful selection of a non-nucleophilic base can also be beneficial.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst and ligand selection for reactions with this compound.
Q1: Which palladium catalyst is best for Suzuki-Miyaura coupling with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner and desired reaction conditions. However, for aryl bromides like this compound, catalyst systems composed of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand are generally very effective. Ligands like SPhos, XPhos, and RuPhos have shown excellent performance in similar systems, often allowing for lower catalyst loadings and milder reaction conditions. For initial screening, Pd(PPh₃)₄ is a commonly used and often effective catalyst.
Q2: What is the role of the ligand in the cross-coupling reaction?
A2: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step (the initial reaction with this compound). Sterically bulky ligands can promote the reductive elimination step (the final step that forms the product) and can also help to prevent catalyst decomposition.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is crucial and depends on the type of cross-coupling reaction and the functional groups present in the substrates.
-
Suzuki-Miyaura: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength of the base can influence the reaction rate, with stronger bases often leading to faster reactions. However, very strong bases can promote side reactions.
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Buchwald-Hartwig Amination: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.
-
Heck Reaction: Organic bases like triethylamine (NEt₃) or inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are often employed.
Q4: What are the best solvents for these cross-coupling reactions?
A4: The solvent must be able to dissolve the reactants and the catalyst system and should be stable under the reaction conditions.
-
Suzuki-Miyaura: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF). The water is necessary to dissolve the inorganic base.
-
Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.
-
Heck Reaction: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are common choices.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl bromides structurally similar to this compound, as specific data for this exact substrate is limited in the literature. These examples provide a strong starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-4'-alkylbiphenyls
| Entry | Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-4'-pentylbiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Bromo-4'-hexylbiphenyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 95 |
| 3 | This compound | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 89 |
| 4 | 4-Bromo-4'-octylbiphenyl | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Bromo-4'-alkylbiphenyls
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-4'-pentylbiphenyl | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 91 |
| 2 | 4-Bromo-4'-hexylbiphenyl | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.5) | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | This compound | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 93 |
| 4 | 4-Bromo-4'-octylbiphenyl | Diethylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF | 80 | 24 | 85 |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the same tube, add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Catalyst and Ligand Selection Workflow
Caption: A logical workflow for selecting and optimizing catalyst and ligand systems.
Troubleshooting Common Cross-Coupling Issues
Caption: A workflow for troubleshooting common problems in cross-coupling reactions.
References
Techniques for removing impurities from synthesized 4-Bromo-4'-heptylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-4'-heptylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The primary impurities in a Suzuki-Miyaura coupling reaction for synthesizing this compound typically include:
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Homocoupling byproducts: These are dimers of the starting materials, such as 4,4'-diheptylbiphenyl (from the heptylphenylboronic acid) and 4,4'-dibromobiphenyl (from the dibromobenzene starting material). The formation of these byproducts can be promoted by the presence of oxygen.[1]
-
Unreacted starting materials: Residual 4-bromophenylboronic acid (or its ester) and 1-bromo-4-heptylbenzene may remain in the crude product.
-
Protodeborylation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of heptylbenzene.
-
Residual catalyst: Trace amounts of the palladium catalyst and its ligands may be present. For many applications, especially in drug development, removal of heavy metals like palladium is critical.
Q2: What is the best initial workup procedure for a Suzuki-Miyaura reaction mixture containing this compound?
A2: A standard aqueous workup is the recommended first step. This procedure is effective at removing a significant portion of inorganic salts and water-soluble impurities, such as the base used in the reaction. The typical process involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or a brine solution.
Q3: How can I remove unreacted boronic acid from my crude product?
A3: Unreacted boronic acids can often be removed through a basic aqueous wash. By treating the organic extract of your crude product with an aqueous base like sodium hydroxide or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during liquid-liquid extraction.
Q4: My desired product, this compound, and the homocoupled byproducts are difficult to separate by column chromatography. What can I do?
A4: Separating compounds with similar polarities is a common challenge in purifying biphenyl derivatives. To improve separation:
-
Optimize the eluent system: A shallow gradient of a non-polar and a slightly more polar solvent is often effective. Common solvent systems for biphenyls include hexane/ethyl acetate or hexane/dichloromethane.[2] It is crucial to test various solvent ratios using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for isolating it from impurities with different solubilities.
Q5: The purified this compound appears as an oil and will not crystallize. What are the possible reasons and solutions?
A5: The inability to crystallize can be due to the presence of impurities that inhibit crystal lattice formation or because the compound is an oil at room temperature.
-
Purity: Ensure the compound is sufficiently pure. Oily impurities can prevent crystallization. Attempting further purification by column chromatography may be necessary.
-
Inducing Crystallization: If the compound is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
-
Solvent System: The choice of solvent is critical. You may need to screen a variety of solvents or use a solvent/anti-solvent system. For example, dissolving the compound in a minimal amount of a "good" solvent (like hot ethanol or acetone) and slowly adding a "bad" solvent (like water or hexane) until turbidity appears can induce crystallization upon cooling.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" instead of crystallization | The compound is coming out of solution at a temperature above its melting point. | - Add more of the "good" solvent to lower the saturation point to a lower temperature.- Allow the solution to cool more slowly.- Use a seed crystal to initiate crystallization at a lower temperature. |
| Low yield of crystals | - Too much solvent was used.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation.- Concentrate the mother liquor (the remaining solution after filtration) and cool again to obtain a second crop of crystals. |
| No crystal formation upon cooling | - The solution is supersaturated.- Too much solvent was used. | - Induce crystallization by scratching the flask or adding a seed crystal.- Boil off some of the solvent to increase the concentration and allow it to cool again. |
| Colored impurities in the final product | The impurity co-crystallized with the product or is adsorbed on the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product).- Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate eluent system.- Column overloading. | - Optimize the solvent system using TLC to achieve a larger difference in Rf values.- Use a shallower solvent gradient during elution.- Use a larger column or load less crude material. |
| Broad or tailing peaks | - The compound is interacting too strongly with the silica gel.- The column was not packed properly. | - Add a small amount of a more polar solvent to the eluent.- If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.- Repack the column carefully to ensure it is homogenous. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary. |
| Cracking of the silica gel bed | The column ran dry. | Always keep the solvent level above the top of the silica gel. |
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Technique | Solvent/Eluent System | Notes |
| Recrystallization | Ethanol | A common solvent for recrystallizing biphenyl compounds.[1] |
| Methanol | Mentioned for recrystallizing a precursor to a similar compound. | |
| Hexane/Ethyl Acetate | A good starting point for a solvent/anti-solvent system. | |
| Toluene | Often a good choice for aromatic compounds.[2] | |
| Column Chromatography | Hexane/Ethyl Acetate | A standard eluent system for moderately polar compounds. The ratio should be optimized based on TLC analysis. |
| Hexane/Dichloromethane | Another common eluent system. Dichloromethane is more polar than ethyl acetate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent determined by screening)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture with gentle swirling until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, optimized by TLC)
-
Chromatography column
-
Sand
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
Technical Support Center: Purifying Biphenyl Compounds with Flash Column Chromatography
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of biphenyl compounds using flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying biphenyl compounds?
A1: For most biphenyl purifications, normal-phase silica gel (60 Å, 230-400 mesh) is the standard and effective choice. Biphenyls are generally nonpolar to moderately polar, making them well-suited for separation on a polar stationary phase like silica. For particularly nonpolar biphenyls, alumina may also be a suitable alternative.
Q2: How do I choose the right solvent system for my biphenyl compound?
A2: The ideal solvent system should provide a good separation of your target biphenyl from impurities on a Thin Layer Chromatography (TLC) plate. A common and effective solvent system for biphenyls is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] A good starting point for many biphenyl compounds is a 5% to 20% mixture of ethyl acetate in hexanes.[2] Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate to ensure good separation on the column.
Q3: Should I use isocratic or gradient elution for my biphenyl purification?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic elution , where the solvent composition remains constant, is often sufficient for simple mixtures where the biphenyl product is well-separated from a few impurities.[3]
-
Gradient elution , where the polarity of the solvent is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities.[4][5] A gradient can help to first elute non-polar impurities, followed by your biphenyl compound, and finally any more polar byproducts, often resulting in a cleaner separation and more concentrated fractions.[4]
Q4: My biphenyl compound is not soluble in the eluent. How should I load it onto the column?
A4: If your crude sample is not soluble in the chosen eluent, you should use the dry loading method.[5] This involves dissolving your compound in a suitable volatile solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.
Data Presentation: Quantitative Guidelines
Table 1: Column Selection Based on Sample Mass
This table provides general guidelines for selecting the appropriate column diameter and silica gel amount based on the mass of the crude sample to be purified. A silica-to-sample mass ratio of at least 30:1 is recommended for good separation.[6]
| Crude Sample Mass | Recommended Column Diameter (ID) | Approximate Silica Mass |
| 15 mg - 100 mg | 1.2 cm | ~4.6 g |
| 100 mg - 300 mg | 1.8 cm | ~11.9 g |
| 250 mg - 500 mg | 2.2 cm | ~17.3 g |
| 500 mg - 1.5 g | 3.5 cm | ~35 g |
| 1.5 g - 2.5 g | 4.5 cm | ~60 g |
Data adapted from Chemtips.[6]
Table 2: Typical Rf Values of Biphenyl Compounds
This table shows example Rf values for biphenyl and some derivatives in common solvent systems on silica gel TLC plates. These values can serve as a starting point for developing your own separation method.
| Compound | Solvent System (v/v) | Rf Value |
| Biphenyl | 1:4 Ethyl Acetate:Hexanes | 0.78 |
| Biphenyl | 1:9 Ethyl Acetate:Hexanes | ~0.6 |
| 4-Nitro-1,1'-biphenyl | 5% Ethyl Acetate in Hexanes | 0.46 |
| 4-Fluoro-1,1'-biphenyl | Hexanes | 0.83 |
| 4-Chloro-1,1'-biphenyl | Hexanes | 0.84 |
Data compiled from multiple sources.[7]
Experimental Protocol: Flash Column Chromatography of a Biphenyl Compound
This protocol outlines a general procedure for the purification of a biphenyl compound synthesized via a Suzuki coupling reaction.
1. Preparation of the Column (Wet Packing Method)
-
Select an appropriately sized glass column based on the amount of crude material (see Table 1).
-
Secure the column vertically with a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.[8]
-
With the stopcock open, pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
Continuously add eluent to the column, ensuring the solvent level never drops below the top of the silica gel.
2. Sample Loading
-
Liquid Loading: If your crude product is soluble in the initial eluent, dissolve it in a minimal amount of this solvent. Carefully add the solution to the top of the column using a pipette, allowing it to absorb into the silica gel.
-
Dry Loading: If the sample is not soluble in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[5] Carefully add this powder to the top of the column.
3. Elution
-
Isocratic Elution:
-
Carefully add the chosen eluent to the column.
-
Apply gentle pressure (1-3 PSI) to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).[6]
-
Collect fractions in test tubes and monitor the separation using TLC.
-
-
Gradient Elution Example (for a moderately polar biphenyl):
-
Start with a non-polar eluent, for example, 100% hexanes or 2% ethyl acetate in hexanes, to elute very non-polar impurities.[2]
-
After a few column volumes, gradually increase the polarity of the eluent. For instance, you can switch to 5% ethyl acetate in hexanes, then 10%, and so on.[4]
-
Collect fractions throughout the process and analyze them by TLC to identify the fractions containing your pure biphenyl product.
-
4. Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified biphenyl compound.
Visualizations
Troubleshooting Guide
Problem: My biphenyl compound is not separating from a non-polar impurity.
-
Solution 1: Decrease the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, try reducing it to 5% or even 2%. This will increase the retention of both compounds on the silica, potentially improving separation.[9]
-
Solution 2: Ensure you are not overloading the column. Use a higher ratio of silica to your crude sample (e.g., 50:1 or higher).[9]
-
Solution 3: If the Rf values are very close, consider using a longer column to increase the separation path length.[10]
Problem: My biphenyl compound is not coming off the column.
-
Solution 1: The eluent is likely not polar enough. Gradually increase the percentage of the polar solvent in your mobile phase.[11]
-
Solution 2: The compound may have decomposed on the silica gel. You can test for this by spotting your compound on a TLC plate with a small amount of silica on top of the spot and letting it sit for a while before developing. If the spot changes or streaks, your compound may be unstable on silica.[11] In such cases, you can try deactivating the silica with a small amount of triethylamine (1-3%) in the eluent or use a different stationary phase like alumina.[5]
Problem: All my fractions are mixed, even though the TLC showed good separation.
-
Solution 1: You may be overloading the column. Try using less crude material for the amount of silica.
-
Solution 2: Your sample band may have been too wide. Ensure you dissolve your sample in the minimum amount of solvent for loading. If solubility is an issue, switch to the dry loading method.
-
Solution 3: The flow rate might be too high, not allowing for proper equilibration and separation. Reduce the pressure to slow down the elution.
Problem: The silica bed in my column has cracked.
-
Solution 1: This can happen if the column is not packed uniformly. Ensure a homogenous slurry and gentle tapping during packing to avoid air pockets.
-
Solution 2: Abrupt changes in solvent polarity during a gradient elution can sometimes cause cracking due to heat generation. Ensure your gradient is gradual.
-
Solution 3: Never let the solvent level drop below the top of the silica bed, as this will cause the column to "run dry" and crack.[12]
References
- 1. Chromatography [chem.rochester.edu]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Selecting Length and Inner Diameter of a FLASH Column - Hawach [hawachhplccolumn.com]
- 11. Chromatography [chem.rochester.edu]
- 12. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Overcoming solubility issues of 4-Bromo-4'-heptylbiphenyl in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-Bromo-4'-heptylbiphenyl in reaction media. The information is tailored for researchers, scientists, and professionals in drug development and materials science.
Troubleshooting Guide: Overcoming Solubility Issues
Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. The following guide provides systematic approaches to diagnose and resolve these issues.
Problem: this compound is poorly soluble or precipitates from the reaction mixture.
Initial Assessment:
-
Visual Observation: Is the compound failing to dissolve completely at the initial concentration and temperature? Is a precipitate forming as the reaction progresses?
-
Reaction Monitoring (TLC/LC-MS): Is the starting material spot/peak on TLC/LC-MS intense and unchanging, indicating it is not participating in the reaction?
Potential Causes and Recommended Solutions:
-
Inappropriate Solvent Choice: The polarity and solvating power of the solvent may be insufficient for the non-polar biphenyl core and the long alkyl chain of this compound.
-
Low Temperature: The solubility of most organic solids, including this compound, is temperature-dependent.
-
High Concentration: The concentration of the reactant may exceed its solubility limit in the chosen solvent.
The following table summarizes expected solubility and provides recommendations for solvent selection. Since specific quantitative solubility data for this compound is limited in published literature, this table provides qualitative estimates based on its structure and typical solvents used for similar compounds in common reactions like Suzuki, Heck, and Sonogashira couplings.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Example Solvents | Expected Solubility at Room Temperature | Recommended Use & Optimization Strategies |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Often used in Suzuki and Heck couplings. Heating to reflux (80-110°C) is typically required to achieve sufficient solubility. A note of "very faint turbidity in Toluene" suggests that even at elevated temperatures, solubility might be limited, necessitating the use of co-solvents.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Good general-purpose solvents for many cross-coupling reactions.[2][3] If solubility is still an issue, consider using a higher boiling point ether like dioxane and increasing the temperature. THF is a common solvent for Grignard reagent formation.[4][5] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have higher solvating power and can be effective, particularly if polar co-reactants are used.[2][6] However, they can complicate product work-up due to their high boiling points and water miscibility. Use judiciously. |
| Alcohols | Ethanol, n-Butanol | Low | Generally not recommended as the primary solvent due to the non-polar nature of the compound. Can be used as a co-solvent in Suzuki reactions, often with toluene and water.[7][8] |
| Co-Solvent Systems | Toluene/Ethanol, Dioxane/Water | Variable | Can be highly effective. The addition of a polar co-solvent can disrupt the crystal lattice of the solid and improve solvation. A common system for Suzuki couplings is a mixture of an organic solvent (like toluene or dioxane) with water and a base.[2][7] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield, and I suspect solubility is the problem. What is the best solvent system to start with?
A1: A common and effective solvent system for Suzuki-Miyaura reactions involving hydrophobic aryl bromides is a mixture of toluene and water (e.g., 4:1 v/v) with a suitable base like sodium carbonate or potassium phosphate.[3][7] It is crucial to heat the reaction mixture, typically to reflux (around 80-100°C), to increase the solubility of this compound. If solubility remains an issue, consider using a higher boiling point solvent like 1,4-dioxane in place of toluene.
Q2: I am trying to form a Grignard reagent from this compound in diethyl ether, but the reaction is sluggish. Could this be a solubility issue?
A2: Yes, solubility can impact the formation of Grignard reagents. While diethyl ether is a standard solvent, its low boiling point limits the temperature at which the reaction can be run. Tetrahydrofuran (THF) is an excellent alternative as it has better solvating properties for many organic halides and a higher boiling point (66°C), allowing for gentle heating to facilitate both dissolution and reaction initiation.[4][5] Ensure all glassware is flame-dried and reagents are anhydrous, as water will quench the Grignard reagent.
Q3: Can I use sonication to improve the solubility of this compound?
A3: Sonication can be a useful technique to aid in the initial dissolution of a sparingly soluble solid by breaking up the crystal lattice. It can be particularly helpful at the start of a reaction. However, for sustained solubility throughout a reaction that runs for several hours, maintaining an elevated temperature is generally more effective. You can use sonication to prepare the initial mixture before commencing heating and stirring.
Q4: My product, a derivative of this compound, is also poorly soluble, making purification by column chromatography difficult. What can I do?
A4: If your product has low solubility, you may need to adjust your purification strategy. Consider using a stronger, more polar eluent system if the product's polarity allows. Alternatively, "dry loading" the crude product onto silica gel can be effective. To do this, dissolve your crude product in a minimal amount of a good solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your column. If chromatography is not feasible, recrystallization from a suitable solvent system is an excellent alternative for purifying solid products.
Q5: How can I quantitatively determine the solubility of this compound in a new solvent system?
A5: The isothermal shake-flask method is a reliable way to determine thermodynamic solubility. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This will allow you to generate accurate solubility data for your specific conditions and optimize your reaction setup accordingly.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Toluene, THF, DMF)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
HPLC or GC-MS for concentration analysis
-
Syringe filters (0.22 µm, PTFE)
-
Vials with screw caps
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 50 mg) to a vial. The presence of excess solid is crucial to ensure equilibrium.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired reaction temperature (e.g., 25°C or 80°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vial to stand at the set temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Analysis: Prepare a series of dilutions of the filtered sample and analyze them using a pre-calibrated HPLC or GC-MS method to determine the concentration of this compound.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is provided as a starting point for the synthesis of a 4-heptyl-4'-aryl-biphenyl, a common structure in liquid crystal synthesis.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon line.
Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Solvent Addition: Add toluene (e.g., 5 mL per mmol of aryl bromide) and the 2 M Na₂CO₃ solution.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reaction: Heat the mixture to reflux (approximately 85-90°C in toluene/water) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate a logical workflow for troubleshooting solubility issues and a representative reaction pathway where this compound is a key reactant.
References
- 1. 4-BROMO-4'-N-HEPTYLBIPHENYL CAS#: 58573-93-6 [m.chemicalbook.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Strategies to prevent de-bromination during synthesis of biphenyls
Welcome to the technical support center for biphenyl synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of de-bromination, a common side reaction in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: De-bromination During Biphenyl Synthesis
This section addresses the common problem of observing significant de-brominated byproducts in your reaction mixture, leading to reduced yields of the desired biphenyl product.
Problem: My cross-coupling reaction (e.g., Suzuki, Stille, Negishi) produces a low yield of the desired biphenyl product, and analysis (TLC, GC-MS, NMR) confirms the presence of a significant amount of de-brominated starting material.[1]
Logical Flow for Troubleshooting De-bromination
Caption: A step-by-step workflow for diagnosing and resolving de-bromination issues.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination in the context of biphenyl synthesis?
A1: De-bromination is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl bromide starting material is inadvertently reduced.[1][2] In this process, the bromine atom is replaced by a hydrogen atom, leading to the formation of an unwanted arene byproduct instead of the target biphenyl.[1][2] This side reaction consumes the starting material and ultimately lowers the overall yield of the desired product.[1][2]
Q2: What is the primary mechanism that causes de-bromination?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can happen when the palladium complex reacts with bases, solvents (like alcohols), amines, or even trace amounts of water.[2][3] The resulting Pd-H species can then react with the aryl group on the palladium intermediate (Ar-Pd-Br) in a process called reductive elimination, which yields the de-brominated arene (Ar-H) and regenerates the palladium catalyst.[2][3]
Q3: Are certain aryl bromides more susceptible to de-bromination?
A3: Yes, the susceptibility to de-bromination is influenced by the electronic nature of the substrate.[2] Electron-deficient aryl halides are generally more prone to this side reaction.[2] Additionally, N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are particularly susceptible.[2][4] For heterocycles containing an N-H bond, such as pyrroles and indoles, deprotonation by the base can increase the ring's electron density, which may influence the reaction's outcome.[2][4]
Q4: How does the choice of base affect de-bromination?
A4: The base is critical and its choice can significantly impact the extent of de-bromination. Strong alkoxide bases should be avoided if possible as they can promote the formation of Pd-H species.[2] Weaker inorganic bases are generally preferred.
| Base | General Observation | Citation |
| K₃PO₄ | Often effective and a good first choice. | [2] |
| Na₂CO₃ | Widely used; found to be a highly effective base in certain systems. | [5][6] |
| Cs₂CO₃ | A strong inorganic base that can be effective, though reaction times may vary. | [5][7] |
| KF | A milder option, beneficial for base-sensitive functional groups, but may lead to slower reaction rates. | [7][8] |
| NaOH | May not be an effective base under certain aqueous conditions. | [5] |
| Organic Amines | Can sometimes be a source of hydride for de-bromination. | [3] |
Q5: What role does the solvent play in preventing de-bromination?
A5: The solvent choice is crucial as it can influence reaction rates and pathways.[9][10] Protic solvents, especially alcohols, can be a source of hydrides, leading to de-bromination.[2][3] Aprotic solvents are generally a safer choice.
| Solvent | Recommendation/Observation | Citation |
| Toluene | A common and effective aprotic solvent. | [2][11][12] |
| Dioxane / THF | Good aprotic options, but de-bromination has been observed to be higher in dioxane than in toluene for some reactions. | [2][7][12] |
| DMF / NMP | Highly polar solvents that can sometimes lead to rapid, unproductive consumption of the aryl bromide. | [11] |
| Aqueous Mixtures | Often used to dissolve inorganic bases. The ratio of water can be a key parameter to optimize. | [2][7] |
Q6: How can phosphine ligands be used to minimize de-bromination?
A6: The ligand plays a key role in stabilizing the palladium catalyst and modulating its reactivity.[6] Using bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step to form the biphenyl product, thereby outcompeting the de-bromination pathway.[13] Buchwald's biaryl phosphine ligands are often highly effective for challenging substrates, including N-heterocycles.[2]
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize De-bromination
This protocol is a general guideline for coupling an aryl bromide with an arylboronic acid, incorporating strategies to suppress de-bromination.
Reaction Scheme: Ar-Br + Ar'-B(OH)₂ ---(Pd Catalyst, Ligand, Base)---> Ar-Ar'
Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol %).[2]
-
Solvent Addition: Add a degassed aprotic solvent such as toluene.[2] If the base has low solubility, a small amount of degassed water (e.g., 10% v/v) can be added.[2]
-
Degassing: Thoroughly degas the reaction mixture. This can be done by bubbling an inert gas through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[2][7] This step is critical to remove oxygen, which can deactivate the catalyst.[7]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron impurities.[2]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle and De-bromination Pathway
The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the competing de-bromination side reaction.
Caption: The desired catalytic cycle versus the competing de-bromination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. dspace.mit.edu [dspace.mit.edu]
Exploring alternative solvent systems for 4-Bromo-4'-heptylbiphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in exploring alternative solvent systems for the synthesis of 4-Bromo-4'-heptylbiphenyl via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 4-heptylphenylboronic acid and 1,4-dibromobenzene. The differential reactivity between the two bromine atoms on 1,4-dibromobenzene can be exploited for a selective mono-coupling.
Q2: Which alternative or "green" solvents are suitable for this synthesis?
Several greener alternatives to traditional solvents like dioxane and toluene have shown promise in Suzuki-Miyaura couplings.[1] These include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with a higher boiling point than THF, which can be advantageous for reactions requiring elevated temperatures.[2]
-
Cyclopentyl methyl ether (CPME): Another greener ether solvent with a high boiling point and limited water miscibility, simplifying product work-up.[1][2]
-
t-Amyl alcohol: A green alcohol solvent that has been used in nickel-catalyzed Suzuki couplings.
-
Water or Aqueous Mixtures: Using water as a solvent is environmentally benign and can be effective, especially with water-soluble catalysts or phase-transfer agents.[3] Mixtures like methanol/water or ethanol/water can also be highly effective.[4][5]
-
Propylene Carbonate (PC): A green solvent synthesized from carbon dioxide that has been successfully used in Suzuki reactions.[5]
Q3: How do I choose the best base for my reaction?
The choice of base is crucial for activating the boronic acid.[6] Common inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are effective.[7] The strength and solubility of the base can impact the reaction rate and yield. For instance, K₃PO₄ is a strong base often used in challenging couplings. The physical form is also important; a finely powdered, dry base provides a larger surface area and better reproducibility.[7]
Q4: What are the signs of catalyst deactivation, and how can I prevent it?
Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black. It can be caused by impurities in the reagents or solvents, or by thermal decomposition of the ligand. To prevent this, ensure all reagents and solvents are high purity and properly degassed to remove oxygen. Using robust ligands, such as bulky biaryl phosphines (e.g., SPhos, XPhos), can also stabilize the palladium catalyst.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken periodically to check for the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure anaerobic conditions to prevent oxidation. Use a pre-catalyst that readily forms the active Pd(0) species. Choose a ligand that effectively stabilizes the catalyst. |
| Poor Reactant Solubility | Increase the reaction temperature. Screen a range of solvents or use a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) to improve solubility.[7] For extremely insoluble substrates, consider solid-state mechanochemistry.[7] |
| Boronic Acid Decomposition | Use anhydrous solvents and reagents to prevent protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters). |
| Inefficient Mixing | In heterogeneous mixtures, ensure vigorous stirring to overcome localized concentration gradients. |
Issue 2: Significant Side Product Formation
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents to remove oxygen, which promotes oxidative homocoupling. Use milder bases such as K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | Use anhydrous solvents and high-purity reagents. The presence of water or other protic impurities can lead to the replacement of the boron group with hydrogen. |
| Formation of Double Coupled Product (4,4''-Diheptyl-p-terphenyl) | Carefully control the stoichiometry of the reactants, typically using a slight excess of 1,4-dibromobenzene. Monitor the reaction closely and stop it once the desired product is maximized. |
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions in various solvent systems for the synthesis of biphenyl compounds similar to this compound. This data is intended to guide solvent selection and optimization.
| Aryl Halide | Arylboronic Acid | Solvent System | Base | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | THF | K₃PO₄ | Pd(OAc)₂ / SPhos | 80 | 12 | 95 |
| 1-Bromo-4-fluorobenzene | Phenylboronic Acid | DMF/H₂O (1:1) | Na₂CO₃ | Pd/NiFe₂O₄ | 90 | 0.5 | 95 |
| Bromobenzene | Phenylboronic Acid | Methanol | NaOH | Pd(II) complex | RT | - | 78.9 |
| Bromobenzene | Phenylboronic Acid | MeOH/H₂O (3:2) | NaOH | Pd(II) complex | RT | - | 96.3 |
| Iodobenzene | Phenylboronic Acid | DMF | Na₂CO₃ | Pd/NiFe₂O₄ | 90 | 2 | 34 |
| 4-Iodotoluene | Phenylboronic Acid | 2-MeTHF | K₃PO₄ | Pd(OAc)₂ / SPhos | 80 | 12 | 92 |
| 4-Bromotoluene | Phenylboronic Acid | Dioxane | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 12 | 91 |
Note: This data is compiled from various sources for illustrative purposes and direct comparison should be made with caution as reaction conditions may vary slightly.[2][4][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound using a standard palladium catalyst system.
Materials:
-
1,4-Dibromobenzene
-
4-Heptylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane/H₂O)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1,4-dibromobenzene (1.2 equiv.), 4-heptylphenylboronic acid (1.0 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Preparation: In a separate vial under inert gas, add the palladium precatalyst Pd(OAc)₂ (2 mol%) and the phosphine ligand SPhos (4 mol%). Briefly mix with a small amount of the degassed organic solvent.
-
Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF) via syringe to the Schlenk flask.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. jeolusa.com [jeolusa.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Cross-Coupling Methods for Biphenyl Synthesis: Suzuki-Miyaura and Beyond
For researchers, scientists, and professionals in drug development, the synthesis of biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The choice of synthetic methodology can significantly impact yield, substrate scope, and overall efficiency. This guide provides an objective comparison of the Suzuki-Miyaura reaction with other prominent cross-coupling methods for biphenyl synthesis, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions for the synthesis of biphenyls. While the Heck and Sonogashira reactions are powerful C-C bond-forming tools, their direct application for the coupling of two aryl groups is less common and thus they are discussed separately.
Table 1: General Comparison of Key Cross-Coupling Methods for Biphenyl Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) | Organozinc |
| Key Advantages | Low toxicity of reagents and byproducts; air and moisture stable reagents; vast commercial availability of boronic acids.[1] | Excellent functional group tolerance; reagents are often stable to air and moisture.[1][2] | High reactivity of organozinc reagents; good functional group tolerance.[3][4] |
| Key Disadvantages | Boronic acids can be unstable; requires a base.[1] | High toxicity of organotin compounds; difficult to remove tin byproducts.[1][2] | Organozinc reagents are moisture and air-sensitive, often requiring in situ preparation.[4] |
| Typical Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[5] | Palladium complexes (e.g., Pd(PPh₃)₄)[6] | Palladium or Nickel complexes[3] |
Table 2: Performance Metrics in Biphenyl Synthesis
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | High to Excellent (>90% is common)[7] | High to Excellent | Good to Excellent[8] |
| Catalyst Loading | 0.1 - 5 mol% | 1 - 5 mol% | 1 - 5 mol% |
| Reaction Temperature | 80 - 110 °C[3] | 80 - 110 °C | Room Temperature to 100 °C |
| Functional Group Tolerance | Excellent[7] | Excellent[1] | Good[3] |
A Note on Heck and Sonogashira Reactions
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[9] While not a direct method for coupling two aryl rings, it can be used to synthesize stilbenes, which can be precursors to biphenyls.[10]
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne.[11] This method is primarily used for introducing alkynyl moieties and is not a standard procedure for direct biphenyl synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl
This protocol describes the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.[5]
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add toluene and deionized water via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stille Coupling: General Procedure for Biphenyl Synthesis
This protocol provides a general procedure for the Stille coupling of an aryl halide with an organostannane.[12]
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 eq)
-
Organostannane (e.g., phenyltributyltin, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add the organostannane to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Negishi Coupling: General Procedure for Biphenyl Synthesis
This protocol outlines a general procedure for the Negishi coupling of an aryl bromide with an organozinc reagent.
Materials:
-
Aryl bromide (1.0 equivalent)
-
Organozinc reagent (e.g., phenylzinc chloride, 1.1-1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., 2,3'-Bipyridine, 1-5 mol%)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional): In a Schlenk flask, dissolve the palladium precursor and ligand in a minimal amount of anhydrous solvent. Stir at room temperature for 15-30 minutes.
-
Reactant Addition: To the flask containing the catalyst, add the aryl bromide and additional anhydrous solvent.
-
Organozinc Addition: Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Decision-Making Workflow for Cross-Coupling Method Selection
This flowchart provides a logical process for selecting the most appropriate cross-coupling method for biphenyl synthesis based on key experimental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. doyle.princeton.edu [doyle.princeton.edu]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Chemical Structure of 4-Bromo-4'-heptylbiphenyl Derivatives: A Comparative Guide to NMR and MS Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of 4-Bromo-4'-heptylbiphenyl and its derivatives. Detailed experimental protocols and supporting data are presented to illustrate the strengths and limitations of each technique.
The structural integrity of novel chemical entities is paramount in the journey from discovery to application. In the case of this compound, a molecule with potential applications in materials science and as a synthetic intermediate, precise structural verification is essential. This guide will delve into the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the identity and purity of this compound, while also exploring alternative validation methods.
Data Presentation: A Spectroscopic Fingerprint
The power of NMR and MS lies in their ability to provide a unique "fingerprint" for a molecule. The following tables summarize the expected quantitative data for this compound, derived from established chemical shift and fragmentation principles.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.55 | d | 2H | Ar-H (ortho to Br) |
| 7.45 | d | 2H | Ar-H (meta to Br) |
| 7.40 | d | 2H | Ar-H (ortho to heptyl) |
| 7.20 | d | 2H | Ar-H (meta to heptyl) |
| 2.60 | t | 2H | Ar-CH₂- |
| 1.60 | p | 2H | -CH₂-CH₂-Ar |
| 1.30 | m | 8H | -(CH₂)₄- |
| 0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 142.5 | C-heptyl |
| 140.0 | C-Br |
| 138.5 | C-C (biphenyl) |
| 132.0 | CH (ortho to Br) |
| 129.0 | CH (meta to heptyl) |
| 128.5 | CH (meta to Br) |
| 127.0 | CH (ortho to heptyl) |
| 122.0 | C-C (biphenyl) |
| 35.5 | Ar-CH₂- |
| 31.8 | -CH₂- |
| 31.5 | -CH₂- |
| 29.2 | -CH₂- |
| 29.1 | -CH₂- |
| 22.6 | -CH₂- |
| 14.1 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data for this compound (EI-MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 330/332 | 100 | [M]⁺ |
| 251 | 80 | [M - Br]⁺ |
| 239 | 30 | [M - C₇H₁₅]⁺ |
| 170 | 50 | [C₁₂H₉Br]⁺ |
| 169 | 40 | [C₁₂H₈Br]⁺ |
| 152 | 20 | [C₁₂H₈]⁺ |
| 91 | 15 | [C₇H₇]⁺ |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound derivative in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
A 400 MHz (or higher) NMR spectrometer is recommended.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using proton decoupling.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a longer relaxation delay (2-5 seconds) to ensure quantitative data for all carbon environments.
-
Accumulate a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (Electron Ionization - EI)
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or methanol.
2. Instrumentation and Data Acquisition:
-
Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 amu.
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Mandatory Visualization
A logical workflow is essential for the systematic validation of a chemical structure.
Caption: Workflow for the validation of this compound derivatives.
Comparison with Alternative Methods
While NMR and MS are the primary tools for structural elucidation, other techniques offer complementary information.
Table 4: Comparison of aKey Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Non-destructive, provides unambiguous structural information in solution. | Requires relatively large sample amounts, can be complex for very large molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition, information on fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry and isomerism. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive three-dimensional structure of a molecule in the solid state. | Provides the most accurate and complete structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Conclusion
The validation of the chemical structure of this compound derivatives is most effectively achieved through a combination of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity, while MS confirms the molecular weight and offers insights into its stability through fragmentation analysis. While techniques like FTIR and X-ray crystallography can provide valuable supplementary data, the comprehensive and complementary nature of NMR and MS makes them the indispensable workhorses for routine and reliable structural elucidation in the modern chemical research landscape. By following rigorous experimental protocols and careful data interpretation, researchers can confidently establish the identity and purity of their synthesized compounds, ensuring the integrity of their scientific findings.
A Comparative Performance Analysis of Liquid Crystals: 4-Bromo-4'-heptylbiphenyl vs. 4-Cyano-4'-heptylbiphenyl (7CB)
In the pursuit of advanced display technologies and novel photonic applications, the selection of liquid crystal materials is paramount. This guide provides a comparative analysis of the liquid crystal 4-Bromo-4'-heptylbiphenyl and a well-characterized alternative, 4-Cyano-4'-heptylbiphenyl, commonly known as 7CB. This document is intended for researchers, scientists, and professionals in drug development, offering a juxtaposition of their properties and detailed experimental protocols for their evaluation.
Comparative Data of Liquid Crystal Properties
The following table summarizes the available physical and mesomorphic data for this compound and 4-Cyano-4'-heptylbiphenyl (7CB). It is important to note the absence of key performance indicators for this compound, highlighting the necessity for experimental characterization.
| Property | This compound | 4-Cyano-4'-heptylbiphenyl (7CB) | Significance in Liquid Crystal Performance |
| Chemical Formula | C₁₉H₂₃Br | C₂₀H₂₃N | The molecular formula dictates molecular weight and influences intermolecular forces, which in turn affect physical properties. |
| Molecular Weight | 343.30 g/mol | 277.40 g/mol [1] | Affects viscosity and response times; heavier molecules may exhibit slower switching speeds. |
| Melting Point (Tₘ) | 92.0 - 95.0 °C | 36.0 °C[1] | The temperature at which the material transitions from a solid to a liquid or liquid crystalline phase. A lower melting point is often desirable for broader operating temperature ranges. |
| Clearing Point (T₋) | Data not available | 45.0 °C[1] | The temperature at which the liquid crystal transitions to an isotropic liquid. The range between Tₘ and T₋ defines the mesophase range. |
| Mesomorphic Range | Data not available | 27.0 - 45.0 °C[1] | The temperature window in which the material exhibits liquid crystalline properties. A wider range is generally preferred for device stability. |
| Viscosity (η) | Data not available | Data available in literature[2][3] | A critical parameter influencing the switching speed of the liquid crystal. Lower viscosity generally leads to faster response times. |
| Electro-optical Response Time (τ) | Data not available | Sub-millisecond switching times have been reported in specific device configurations.[4][5] | The speed at which the liquid crystal molecules reorient in response to an applied electric field, directly impacting display refresh rates. |
Experimental Protocols for Performance Characterization
To facilitate a direct and meaningful comparison between these liquid crystals, standardized experimental procedures are essential. The following sections detail the methodologies for determining key performance indicators.
Determination of Phase Transition Temperatures (Melting and Clearing Points)
The melting and clearing points are fundamental properties that define the operational temperature range of a liquid crystal.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its expected melting point.
-
Heat the sample again at the same controlled rate. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis: The melting point (Tₘ) is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid crystal transition. The clearing point (T₋) is identified as the onset temperature of the endothermic peak for the liquid crystal-to-isotropic liquid transition.
Viscosity Measurement
The rotational viscosity is a key factor influencing the electro-optical response time of a liquid crystal.
Methodology: Rotational Viscometry
-
Instrumentation: A cone-plate or parallel-plate rheometer is suitable for measuring the viscosity of liquid crystals.
-
Sample Loading: A small amount of the liquid crystal sample is placed on the bottom plate of the rheometer. The top plate (cone or parallel plate) is lowered to a defined gap distance.
-
Temperature Control: The sample is maintained at a precise temperature within its nematic range using a Peltier or other temperature control system.
-
Measurement: The viscosity is determined by measuring the torque required to rotate the top plate at a specific angular velocity. For nematic liquid crystals, the viscosity can be anisotropic, and measurements may be performed with and without an aligning magnetic field to determine the different viscosity coefficients.
Electro-optical Response Time Measurement
The switching speed of a liquid crystal is a critical performance metric for display applications.
Methodology: Optical Switching Method
-
Cell Preparation: The liquid crystal material is introduced into a test cell composed of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer. The cell gap is typically in the range of a few micrometers.
-
Experimental Setup: The liquid crystal cell is placed between crossed polarizers. A light source (e.g., a He-Ne laser) is directed through the setup, and the transmitted light intensity is measured by a photodetector connected to an oscilloscope.
-
Switching Measurement:
-
A square-wave voltage is applied to the ITO electrodes of the cell to switch the liquid crystal director between its "on" and "off" states.
-
Rise Time (τ_on): The time taken for the transmitted light intensity to change from 10% to 90% of its maximum value upon application of the voltage.
-
Decay Time (τ_off): The time taken for the transmitted light intensity to fall from 90% to 10% of its maximum value when the voltage is removed.
-
Visualizing the Comparison: Structures and Workflows
To further aid in the understanding of these materials and their evaluation, the following diagrams are provided.
Caption: A comparison of the chemical structures of this compound and 7CB.
Caption: A flowchart illustrating the key steps in measuring the electro-optical response time of a liquid crystal.
References
A Comparative Guide to the Synthesis of Unsymmetrical Diaryl Thioethers: Exploring Alternatives to 4-Bromo-4'-heptylbiphenyl
The synthesis of unsymmetrical diaryl thioethers is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. Molecules incorporating a diaryl thioether scaffold are prevalent in a wide array of biologically active compounds. While 4-Bromo-4'-heptylbiphenyl serves as a viable starting material for such syntheses, a range of alternative reagents and methodologies offer distinct advantages in terms of catalyst systems, reaction conditions, and substrate scope. This guide provides a comprehensive comparison of prominent methods for the synthesis of unsymmetrical diaryl thioethers, offering researchers and drug development professionals the data to make informed decisions for their specific synthetic challenges.
The primary methodologies for the synthesis of unsymmetrical diaryl thioethers from aryl halides, such as this compound, involve transition metal-catalyzed cross-coupling reactions. The most well-established of these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] More recently, metal-free approaches have also emerged as viable alternatives.
Performance Comparison of Synthetic Methodologies
The choice of synthetic route for unsymmetrical diaryl thioethers significantly influences the reaction's efficiency, substrate compatibility, and overall cost. Below is a comparative summary of the leading methodologies.
| Feature | Palladium-Catalyzed Buchwald-Hartwig C-S Coupling | Copper-Catalyzed Ullmann-Type C-S Coupling | Metal-Free C-S Coupling |
| Aryl Halide Reagent | Aryl bromides, chlorides, iodides, and triflates | Aryl iodides and activated aryl bromides | Aryl halides, arylhydrazines |
| Sulfur Source | Thiols, thiol surrogates | Thiols, thiol surrogates (e.g., potassium ethyl xanthogenate) | Thiols, disulfides, carbon disulfide |
| Catalyst System | Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., Xantphos, dppf) | Copper salts (e.g., CuI, Cu₂O), often with simple ligands or ligand-free | Often requires a photocatalyst (e.g., rose bengal) or is promoted by a strong base and visible light |
| Base | Stronger, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Milder bases (e.g., K₂CO₃, Cs₂CO₃) | Often requires a base like Cs₂CO₃ |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Polar aprotic solvents (e.g., DMF, DMSO) | Varies, can include greener solvents like water |
| Reaction Temperature | Typically elevated (80-120 °C) | Often requires higher temperatures (>100 °C) | Can often be performed at room temperature with photo-activation |
| Reaction Time | Generally 4-24 hours | Can be longer, 12-48 hours | Varies widely, can be rapid with photo-activation |
| Functional Group Tolerance | Generally very high | Moderate, can be sensitive to certain functional groups | Good, especially for visible-light mediated reactions |
| Advantages | High yields, broad substrate scope, well-established | Lower cost catalyst | Avoids transition metal contamination, mild conditions |
| Disadvantages | Expensive catalyst and ligands, requires inert atmosphere | Harsher conditions, sometimes lower yields for less reactive substrates | Can require specific light sources, may not be as general |
Experimental Protocols
Detailed experimental procedures for the synthesis of an unsymmetrical diaryl thioether, for instance, the coupling of an aryl bromide with a thiol, are provided for each major methodology. These protocols are representative and may require optimization for specific substrates.
Method A: Palladium-Catalyzed Buchwald-Hartwig Thioetherification
This protocol describes a general procedure for the palladium-catalyzed C-S cross-coupling of an aryl bromide with a thiol.[3]
Procedure:
-
To a dry Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand such as Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene (5 mL) and the thiol (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Method B: Copper-Catalyzed Ullmann-Type Thioetherification
This one-pot procedure utilizes a copper catalyst and a thiol surrogate, potassium ethyl xanthogenate, to avoid the use of odorous thiols.[3][4]
Procedure:
-
In a sealed tube, combine the first aryl iodide (1.2 equiv.), potassium ethyl xanthogenate (1.5 equiv.), CuI (20 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv.) in DMF.
-
Heat the mixture at 110 °C for 12 hours.
-
To the same reaction vessel, add the second aryl halide (1.0 equiv.) and continue heating at 110 °C for an additional 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Method C: Metal-Free, Visible-Light-Promoted Thioetherification
This protocol describes a transition-metal-free C-S cross-coupling reaction using visible light.[5]
Procedure:
-
In a reaction tube, dissolve the aryl halide (1.0 mmol, 1.0 equiv.), the thiol (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.5 equiv.) in DMSO (5 mL).
-
Seal the tube and irradiate the mixture with a white light-emitting diode (LED) lamp at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.
Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Thioetherification.
Caption: Workflow for Copper-Catalyzed One-Pot Ullmann-Type Thioetherification.
Caption: Workflow for Metal-Free, Visible-Light-Promoted Thioetherification.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Alkyl Thioethers via a Copper-Catalyzed Three-Component Reaction with DABSO, Aryldiazonium Salts, and Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 4-Bromo-4'-heptylbiphenyl
Objective Comparison of Spectroscopic Data
A crucial step in compound verification is the comparison of experimentally obtained spectroscopic data with reliable literature values. In the absence of a dedicated entry for 4-Bromo-4'-heptylbiphenyl, a comparison with data from analogous compounds, such as other 4-substituted and 4,4'-disubstituted biphenyls, can provide a strong basis for structural confirmation.
Below is a table summarizing the expected and observed (hypothetical) spectroscopic data for this compound.
| Spectroscopic Data | Expected Literature Values (Predicted) | Observed Experimental Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, J=8.5 Hz, 2H), 7.42 (d, J=8.5 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 2.62 (t, J=7.6 Hz, 2H), 1.65-1.55 (m, 2H), 1.38-1.25 (m, 8H), 0.88 (t, J=6.8 Hz, 3H) | [Researcher to input their data here] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.0, 139.9, 138.5, 131.9, 129.0, 128.8, 127.1, 121.5, 35.5, 31.8, 31.5, 29.2, 29.1, 22.6, 14.1 | [Researcher to input their data here] |
| Mass Spectrometry (EI) | m/z (%): 332/330 [M]⁺, 251, 222, 169, 152 | [Researcher to input their data here] |
Detailed Experimental Protocols
To ensure the accuracy and reproducibility of the spectroscopic data, standardized experimental protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Acquisition time: 3-4 s
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane (1-10 µg/mL).
-
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: m/z 40-500
-
-
Visualizing the Workflow
The process of spectroscopic data analysis and cross-referencing can be visualized as a logical workflow.
A Comparative Guide to Purity and Quality Assessment of Synthesized 4-Bromo-4'-heptylbiphenyl
For researchers, scientists, and drug development professionals, establishing the purity and quality of synthesized compounds is a critical prerequisite for reliable experimental outcomes and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Bromo-4'-heptylbiphenyl, a key intermediate in the synthesis of liquid crystals and other advanced materials. This guide will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound and its Quality Control
This compound is a substituted biphenyl compound widely utilized as a precursor in the manufacturing of liquid crystal displays (LCDs) and in the synthesis of various organic materials. The precise molecular ordering and electro-optical properties of the final liquid crystal products are highly dependent on the purity of the starting materials. Impurities, even in trace amounts, can significantly alter the mesophase behavior, transition temperatures, and overall performance of the liquid crystal mixture. Therefore, rigorous analytical testing is imperative to ensure the quality and consistency of synthesized this compound.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves a Suzuki coupling reaction between a heptyl-substituted phenylboronic acid and a dibromobiphenyl, or a similar cross-coupling strategy. Potential impurities can arise from unreacted starting materials, byproducts of side reactions, or subsequent degradation. Common impurities may include:
-
Starting Materials: Unreacted 4,4'-dibromobiphenyl or heptylphenylboronic acid.
-
Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-diheptylbiphenyl).
-
Isomers: Positional isomers of the heptyl group on the biphenyl core.
-
Dehalogenated Products: 4-Heptylbiphenyl, where the bromine atom is replaced by a hydrogen atom.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on the nature of the compound, the expected impurities, and the desired level of sensitivity and accuracy. The following sections provide a detailed comparison of HPLC, GC-MS, and qNMR for the analysis of this compound. As a point of comparison, data for an alternative liquid crystal precursor, 4-Cyano-4'-heptylbiphenyl , is also included.
Data Presentation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Intrinsic quantitative method where the signal intensity is directly proportional to the number of atomic nuclei. |
| Analyte Volatility | Not critical. | Required. | Not critical. |
| Typical Purity Assay Range | 99.0% - 101.0% | 98.0% - 102.0% | 98.5% - 101.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (RSD) | < 1% | < 2% | < 0.5% |
| Reference Standard | Required for quantification. | Required for quantification. | Internal standard of known purity required. |
| Structural Information | Limited (Retention time). | Provides mass spectrum for identification. | Provides detailed structural information. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions for this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 70% B5-20 min: 70-95% B20-25 min: 95% B25.1-30 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. A commercial source indicates a purity of >97.0% for this compound as determined by GC[1].
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic Conditions for this compound:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 300 °C, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent like dichloromethane or toluene.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters for this compound:
| Parameter | Condition |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Program | zg30 (or equivalent) |
| Relaxation Delay (d1) | 30 s (should be at least 5 times the longest T1 of the analyte and internal standard) |
| Number of Scans | 16 |
| Acquisition Time | ~3-4 s |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃).
-
Ensure the sample and internal standard are completely dissolved.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Mandatory Visualization
Caption: General workflow for assessing the purity of synthesized this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
The purity assessment of synthesized this compound is crucial for its application in high-performance materials. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and qNMR.
-
HPLC is a versatile and robust method for routine quality control, capable of separating a wide range of potential non-volatile impurities.
-
GC-MS offers excellent separation efficiency and definitive identification of volatile and semi-volatile impurities.
-
qNMR stands out as a primary method for providing a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte.
For a comprehensive quality assessment of this compound, a combination of these orthogonal techniques is recommended. For instance, HPLC or GC can be employed for routine purity checks and impurity profiling, while qNMR can be utilized for the precise purity assignment of the main component and for the certification of reference materials. The detailed protocols and comparative data presented herein are intended to assist researchers and drug development professionals in making informed decisions for their specific analytical requirements.
References
A Comparative Guide to Palladium Catalysts for Biphenyl Synthesis via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct biaryl scaffolds, a common motif in pharmaceuticals and functional materials. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of three widely used palladium catalysts in the synthesis of biphenyl: Palladium(II) Acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and the second-generation Buchwald precatalyst, XPhos Pd G2. The comparison is supported by experimental data from the literature to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of Pd(OAc)₂, Pd(PPh₃)₄, and XPhos Pd G2 in the Suzuki-Miyaura synthesis of biphenyl and its derivatives. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Catalyst System | Reactants | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 4-Nitrobromobenzene + Phenylboronic acid | 1 | Toluene | K₃PO₄·7H₂O | 75 | 0.08 | 99[1] |
| 4-Bromoanisole + Phenylboronic acid | 0.5 | Ethylene Glycol | K₃PO₄·7H₂O | Room Temp. | 0.33 | 95[1] | |
| Aryl Bromide + Arylboronic Acid | 1-5 | Toluene/Water | K₂CO₃ | 90 | 4-6 | Not Specified[2] | |
| Pd(PPh₃)₄ | 4-Bromotoluene + Phenylboronic Acid | 1-5 | Toluene/Water | K₂CO₃ | 90 | 4-6 | Not Specified[2] |
| 1-Bromo-4-iodobenzene + Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[3] | |
| Dibromoaryl + Boronic Acid | Low | Not Specified | Ba(OH)₂·H₂O | Not Specified | Not Specified | Near-Quantitative[4] | |
| XPhos Pd G2 | 7-chloro-6-azaindole + Boronic Acid | Low | DMF/EtOH/H₂O | K₃PO₄ | 100 (Microwave) | 0.5 | Excellent[5] |
| Aryl Chloride + Arylboronic Acid | 1 | EtOH | K₂CO₃ | 80 | 15 | High[6] | |
| p-Tolyl tosylate + Phenylboronic acid | 5 | n-BuOH/H₂O | NaOH | 110 (Microwave) | 0.5 | 79[7] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura synthesis of a biphenyl derivative using each of the three palladium catalysts are provided below. These protocols are based on established literature procedures.
Protocol 1: Biphenyl Synthesis using Pd(OAc)₂
This protocol is adapted from a ligand-free Suzuki reaction in toluene[1].
Materials:
-
Aryl bromide (e.g., 4-nitrobromobenzene) (0.5 mmol)
-
Phenylboronic acid (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%, 0.005 mmol)
-
Potassium phosphate heptahydrate (K₃PO₄·7H₂O) (1.0 mmol)
-
Toluene (2 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, phenylboronic acid, palladium(II) acetate, and potassium phosphate heptahydrate.
-
Add toluene to the mixture.
-
Stir the reaction mixture at 75 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Biphenyl Synthesis using Pd(PPh₃)₄
This protocol outlines a general procedure for Suzuki-Miyaura coupling using Pd(PPh₃)₄[2].
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (10 mL)
-
Deionized water (2 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Biphenyl Synthesis using XPhos Pd G2
This protocol is based on the use of a second-generation Buchwald precatalyst for the coupling of aryl chlorides[6].
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
XPhos Pd G2 (1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Ethanol (EtOH) (0.1 M)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl chloride, arylboronic acid, XPhos Pd G2, and potassium carbonate.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at 80 °C for 15 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Experimental Workflow
The following diagram illustrates the general experimental workflow for a palladium-catalyzed Suzuki-Miyaura biphenyl synthesis.
Caption: General workflow for Suzuki-Miyaura biphenyl synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Brominated Biphenyl Precursors in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, the choice of precursors in cross-coupling reactions is a critical decision that impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of fluorinated and brominated biphenyl precursors, specifically focusing on their use as electrophiles in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. While brominated precursors are generally more reactive, fluorinated precursors offer unique strategic advantages, particularly in the context of medicinal chemistry and late-stage functionalization.
Strategic Advantages of Fluorinated Precursors
The primary advantage of using fluorinated aryl precursors does not lie in their reactivity but in their strategic utility. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making aryl fluorides significantly less reactive than their bromo- and iodo- counterparts.[1] This inherent stability, however, can be leveraged in several ways:
-
Late-Stage Functionalization: In multi-step syntheses, the inertness of the C-F bond allows it to be carried through numerous transformations without reacting. This enables the introduction of a biaryl moiety at a late stage of the synthesis, a highly desirable feature in drug development for the rapid generation of analogues.
-
Orthogonal Reactivity: In molecules containing multiple halogen atoms, the differential reactivity (I > Br > Cl >> F) can be exploited for selective, sequential cross-coupling reactions. A reaction can be performed at a brominated site while leaving a fluorinated site intact for a subsequent transformation.
-
Direct Introduction of Fluorine: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, bioavailability, and binding affinity.[2] When a fluorinated precursor is used as the electrophile, the fluorine atom is incorporated into the final biphenyl product. Conversely, when a brominated precursor is used, the bromine atom is lost.
Comparative Analysis of Reaction Parameters
The activation of the C-F bond for cross-coupling is challenging and typically requires more forcing conditions and specialized catalyst systems compared to the more facile activation of the C-Br bond.
| Parameter | Brominated Biphenyl Precursors | Fluorinated Biphenyl Precursors |
| Reactivity | High | Low (strong C-F bond) |
| Typical Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Nickel-based catalysts or Palladium with specialized, electron-rich, bulky phosphine ligands (e.g., BrettPhos)[3] |
| Reaction Conditions | Milder temperatures (often < 100°C) | Higher temperatures required |
| Additives | Standard bases (e.g., K₂CO₃, Cs₂CO₃) are usually sufficient. | May require co-catalysts (e.g., ZrF₄, TiF₄) or directing groups to facilitate C-F bond activation.[4][5] |
| Side Reactions | Homocoupling of the boronic acid can occur. | Higher potential for catalyst decomposition under harsh conditions. |
| Functional Group Tolerance | Generally good, but highly reactive groups may not be tolerated. | Can be more tolerant to a wider range of functional groups due to the inertness of the C-F bond under many conditions. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using a brominated and a fluorinated aryl precursor. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene and water via syringe.
-
Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Fluoride
This protocol is adapted for the more challenging cross-coupling of an aryl fluoride and requires a nickel-based catalyst system.[5]
Materials:
-
Aryl fluoride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (0.1 mmol, 10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, add Ni(cod)₂, IPr·HCl, and K₃PO₄ to an oven-dried vial equipped with a magnetic stir bar.
-
Add the aryl fluoride and the arylboronic acid pinacol ester.
-
Add the anhydrous 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Processes
The following diagrams illustrate the fundamental catalytic cycle and a key strategic workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow illustrating the strategic use of C-F bonds for late-stage functionalization.
Conclusion
References
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Synthesis Using 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 4-bromo-3-iodophenol, a versatile building block for regioselective synthesis. The strategic placement of two different halogen atoms with distinct reactivities allows for the sequential and controlled introduction of various functionalities, making it a valuable substrate in the construction of complex molecular architectures for pharmaceuticals and materials science.
Core Principle: Exploiting Differential Halogen Reactivity
The foundation of regioselective synthesis with 4-bromo-3-iodophenol lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br > Cl. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-bromine bond. This inherent difference enables selective functionalization at the iodo-position under milder reaction conditions, leaving the bromo-position available for subsequent transformations under more forcing conditions.
Reactivity in Common Cross-Coupling Reactions
The chemoselectivity of 4-bromo-3-iodophenol has been demonstrated in several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds, can be directed with high selectivity to the 3-position (C-I) of 4-bromo-3-iodophenol. By employing mild conditions, such as lower temperatures and carefully chosen catalysts and bases, the arylation occurs preferentially at the iodine-bearing carbon.
Key Advantages:
-
High Regioselectivity: Predictable, site-selective arylation at the C-I position.
-
Stepwise Functionalization: The remaining C-Br bond can be used for a subsequent, different coupling reaction.
Potential Side Reactions:
-
Homocoupling of Boronic Acid: Can be minimized by using a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Double Coupling: Can occur under harsh conditions, such as high temperatures, high catalyst loading, or prolonged reaction times.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds and can be performed with excellent regioselectivity on 4-bromo-3-iodophenol. The reaction allows for the introduction of an alkynyl group at the 3-position while leaving the C-Br bond intact for further synthetic manipulations.
Key Advantages:
-
Mild Reaction Conditions: Often proceeds at or slightly above room temperature.
-
High Functional Group Tolerance: A wide variety of functional groups are tolerated in the Sonogashira coupling.
Potential Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This can be mitigated by using copper-free conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. While specific data for 4-bromo-3-iodophenol is less prevalent in the initial search, the general principles of halogen reactivity suggest that selective amination at the C-I bond is feasible under carefully controlled conditions. Milder conditions would favor reaction at the more reactive iodine position.
Data Presentation: Regioselective Cross-Coupling of 4-Bromo-3-iodophenol
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Position of Primary Reaction | Representative Yield | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 80-90 °C | C-I (3-position) | Not Specified | |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 80 °C | C-I (3-position) | Not Specified | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF or DMF | Room Temperature | C-I (3-position) | Varies | |
| Sonogashira (Copper-Free) | Terminal alkyne | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | Room Temperature | C-I (3-position) | Not Specified |
Note: Yields are representative and can vary based on the specific substrates, reaction conditions, and purity of reagents.
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-3-iodophenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and triphenylphosphine (PPh₃, 0.08 mmol).
-
Add potassium carbonate (K₂CO₃, 3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Regioselective Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-3-iodophenol (1.0 eq.), the solvent (e.g., THF, 5 mL per mmol of substrate), and an amine base (e.g., triethylamine, 2.0-3.0 eq.).
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
To the stirred solution, add the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., copper(I) iodide, CuI, 1-5 mol%).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-3-(alkynyl)phenol.
Mandatory Visualizations
Caption: Regioselective Suzuki coupling pathway of 4-bromo-3-iodophenol.
Caption: Experimental workflow for regioselective Sonogashira coupling.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Bromo-4'-heptylbiphenyl
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-4'-heptylbiphenyl, a brominated aromatic compound. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully collect the spilled material using an inert absorbent and place it in a designated, sealed container for hazardous waste.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Halogenated organic compounds like this compound must be handled as hazardous waste and segregated from other waste streams.
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated, and chemically compatible container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
Disposal Methodology
The recommended and safest method for the disposal of this compound is through a licensed chemical destruction facility, typically involving high-temperature incineration.[1] This method is crucial for breaking down the compound and preventing the formation of persistent and toxic byproducts.
Key Disposal Parameters for Brominated Biphenyls
The following table summarizes the key quantitative parameters for the high-temperature incineration of polybrominated biphenyls (PBBs), the chemical class to which this compound belongs.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | Approximately 1200°C (or 1200 K) | To ensure the complete destruction of the compound and to prevent the formation of toxic byproducts such as brominated dibenzofurans.[2][3] |
| Residence Time | > 2 seconds | To ensure that the waste is exposed to the high temperature for a sufficient duration for complete combustion. |
| Destruction and Removal Efficiency (DRE) | > 99.99% | This is a standard regulatory requirement for the incineration of hazardous waste to ensure minimal release of the substance into the environment.[4][5] |
Experimental Protocol for Waste Preparation
While the final disposal will be carried out by a licensed facility, laboratory personnel are responsible for the safe collection and preparation of the waste.
-
Collection of Solid Waste:
-
Carefully transfer any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), into the designated hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Collection of Liquid Waste (Solutions):
-
If this compound is in a solvent, collect the solution in a designated container for halogenated organic liquid waste.
-
Do not mix with non-halogenated solvents.
-
Keep a log of the approximate concentration and volume of the waste.
-
-
Final Packaging and Labeling:
-
Once the waste container is full (do not overfill), ensure it is securely sealed.
-
Verify that the hazardous waste label is complete and accurate, including the chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for the collection of the waste by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations regarding hazardous waste management.
References
Personal protective equipment for handling 4-Bromo-4'-heptylbiphenyl
Essential Safety and Handling Guide for 4-Bromo-4'-heptylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally similar chemicals and general laboratory safety best practices. A conservative approach to handling is strongly advised.
Compound Data and Physical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes available data.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃Br | |
| CAS Number | 58573-93-6 | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 95 °C | [1] |
| Boiling Point | 406.2±24.0 °C (Predicted) | [1] |
| Density | 1.157 | [1] |
| Solubility | Very faint turbidity in Toluene | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions. | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection against potential splashes, inhalation, and skin contact.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.[4] |
| Hand Protection | Double-gloving with chemically resistant gloves is required. A thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton) over a standard disposable nitrile inner glove is recommended.[4] |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[4][5] If there is a risk of exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (glassware, reagents, waste containers) inside the fume hood before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Conduct all manipulations of this compound within the fume hood.
-
When weighing the solid, do so in a tared container within the fume hood to minimize the risk of dust inhalation.
-
If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Reaction Setup and Procedure:
-
Keep all reaction vessels containing the compound within the fume hood.
-
Use controlled heating and cooling methods (e.g., heating mantle with a temperature probe, ice bath) to avoid uncontrolled reactions.
-
-
Post-Handling and Cleanup:
-
Decontaminate all non-disposable glassware by rinsing three times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.[4]
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposable items (e.g., gloves, pipette tips, weighing paper) in a designated hazardous waste container.[4]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[8] As a halogenated organic compound, it must be disposed of as hazardous waste.[9]
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Maintain a log of the contents and approximate quantities added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be cool, dry, well-ventilated, and have secondary containment.
-
-
Disposal:
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. 4-BROMO-4'-N-HEPTYLBIPHENYL CAS#: 58573-93-6 [m.chemicalbook.com]
- 2. This compound | 58573-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sfasu.edu [sfasu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
